molecular formula C36H28N6O4 B11829525 (+)-Cbi-cdpi2

(+)-Cbi-cdpi2

Numéro de catalogue: B11829525
Poids moléculaire: 608.6 g/mol
Clé InChI: RFHRJOHMDOUTEF-NNIOICJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Cbi-cdpi2 is a useful research compound. Its molecular formula is C36H28N6O4 and its molecular weight is 608.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H28N6O4

Poids moléculaire

608.6 g/mol

Nom IUPAC

2-[2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C36H28N6O4/c37-35(46)41-12-10-20-23-13-27(38-26(23)6-8-30(20)41)33(44)40-11-9-19-22-14-28(39-25(22)5-7-29(19)40)34(45)42-17-18-16-36(18)24-4-2-1-3-21(24)31(43)15-32(36)42/h1-8,13-15,18,38-39H,9-12,16-17H2,(H2,37,46)/t18-,36-/m1/s1

Clé InChI

RFHRJOHMDOUTEF-NNIOICJLSA-N

SMILES isomérique

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

SMILES canonique

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-CBI-CDPI2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-CBI-CDPI2 is a highly potent synthetic small molecule belonging to the cyclopropabenzindole (CBI) class of DNA alkylating agents. It is an enhanced functional analog of the natural product CC-1065 and has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs). Its mechanism of action is centered on the sequence-selective alkylation of DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism: DNA Alkylation

The primary and most critical aspect of this compound's mechanism of action is its ability to covalently modify DNA. This interaction is highly specific and occurs through a well-defined chemical process.

1.1. Molecular Interaction with DNA

This compound is designed to fit snugly within the minor groove of the DNA double helix. Its curved shape and structural motifs allow for high-affinity, non-covalent binding, primarily to AT-rich sequences. This initial binding event is crucial for orienting the reactive cyclopropane ring of the CBI moiety in close proximity to its target.

The key chemical event is the alkylation of the N3 position of adenine bases. This occurs via a nucleophilic attack from the adenine N3 on the electrophilic cyclopropane ring of this compound. This reaction forms a stable, covalent adduct, effectively and irreversibly damaging the DNA structure at that specific site. The sequence selectivity for AT-rich regions is a hallmark of this class of compounds, and this compound is designed to target a 5-base pair AT-rich sequence (5'-AAAAA)[1].

1.2. Structural Consequences of DNA Alkylation

The formation of the bulky this compound-DNA adduct induces significant conformational changes in the DNA helix. These distortions include:

  • Bending and Unwinding: The covalent attachment of the drug molecule can cause a localized bending and unwinding of the DNA.

  • Disruption of Base Pairing: The alkylation at the N3 position of adenine interferes with the Watson-Crick base pairing with thymine on the complementary strand.

  • Inhibition of DNA Processing Enzymes: The distorted DNA structure can act as a roadblock for enzymes that interact with DNA, such as DNA polymerases and transcription factors, thereby inhibiting DNA replication and transcription.

Cellular Response to this compound-Induced DNA Damage

The alkylation of DNA by this compound triggers a complex and multifaceted cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.

2.1. Activation of the DNA Damage Response (DDR) Pathway

The cell recognizes the this compound-DNA adducts as a form of DNA damage, which leads to the activation of sensor kinases, primarily from the phosphatidylinositol 3-kinase-like kinase (PIKK) family, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).

  • ATM and ATR Activation: These kinases are activated in response to DNA double-strand breaks (which can arise from the processing of the primary adducts) and replication stress, respectively. They act as master regulators of the DDR, phosphorylating a multitude of downstream targets to coordinate the cellular response[2][3][4][5].

  • Downstream Signaling Cascade: Activated ATM and ATR phosphorylate and activate checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that mediate the key cellular outcomes of the DDR. A critical early event in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a beacon to recruit DNA repair proteins to the site of damage.

Below is a diagram illustrating the initial steps of the DDR pathway activated by this compound.

DDR_Activation cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Sensing & Signaling CBI_CDPI2 This compound DNA_Alkylation Adenine N3 Alkylation in DNA Minor Groove CBI_CDPI2->DNA_Alkylation Induces ATM_ATR ATM / ATR Kinases DNA_Alkylation->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates gH2AX γH2AX Formation ATM_ATR->gH2AX Phosphorylates H2AX

Caption: Initial steps of the DNA Damage Response pathway activated by this compound.

2.2. Cell Cycle Arrest

A primary outcome of the DDR activation is the transient arrest of the cell cycle. This provides the cell with an opportunity to repair the damaged DNA before proceeding with replication or mitosis, thus preventing the propagation of mutations.

  • G2/M Phase Arrest: Treatment with duocarmycin analogs, a class of compounds that includes this compound, has been shown to induce a robust arrest in the G2/M phase of the cell cycle. This is primarily mediated by the ATM/ATR-Chk1/Chk2 pathway, which leads to the inhibitory phosphorylation of Cdc25 phosphatases. Inactivated Cdc25 cannot activate the cyclin B1/CDK1 complex, which is essential for entry into mitosis.

The following diagram illustrates the signaling pathway leading to G2/M cell cycle arrest.

Cell_Cycle_Arrest cluster_0 DDR Kinases cluster_1 Cell Cycle Regulators cluster_2 Cellular Outcome ATM_ATR ATM / ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activate Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibit by Phosphorylation CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Cdc25->CyclinB1_CDK1 Activates G2M_Arrest G2/M Phase Arrest Cdc25->G2M_Arrest Inhibition leads to CyclinB1_CDK1->G2M_Arrest Promotes Mitotic Entry

Caption: Signaling pathway leading to G2/M cell cycle arrest induced by this compound.

2.3. Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with potentially catastrophic genetic alterations.

  • p53-Dependent and Independent Pathways: The activation of ATM/ATR can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can induce the expression of pro-apoptotic proteins such as Bax and Puma, leading to the mitochondrial pathway of apoptosis. In cells with mutated or deficient p53, apoptosis can still be induced through p53-independent mechanisms, often involving the sustained activation of the DDR and cell cycle arrest machinery.

Quantitative Data

Table 1: Cytotoxicity of Duocarmycin Analogs in Cancer Cell Lines

CompoundCell LineIC50 (pM)Reference
Duocarmycin SAMolm-14 (AML)11.12
Duocarmycin SAHL-60 (AML)122.7
Duocarmycin AHeLa S30.69
CBI-indole2Murine and Human Solid Cancer Cell LinesPotent antiproliferative activity in the pM to low nM range

Note: The data presented are for analogs of this compound and are intended to be representative of the potency of this class of compounds.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of DNA alkylating agents like this compound.

4.1. DNA Alkylation Assay (Based on Thermal Cleavage)

This assay is used to determine the sequence specificity of DNA alkylation.

  • DNA Labeling: A DNA fragment with a known sequence is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent tag.

  • Drug Incubation: The labeled DNA is incubated with varying concentrations of this compound for a specified time to allow for DNA alkylation.

  • Thermal Cleavage: The reaction mixture is heated (typically at 90-100°C) in the presence of piperidine. This treatment specifically cleaves the DNA backbone at the site of adenine alkylation.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized by autoradiography or fluorescence imaging. The pattern of cleaved fragments reveals the specific adenine residues that were alkylated by the compound.

4.2. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized.

    • CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to measure ATP levels, which correlate with cell viability.

  • Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

  • Analysis: The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

4.3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound at a concentration known to induce a biological effect (e.g., near the IC50 value) for various time points.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI) or DAPI.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the dye is directly proportional to the DNA content.

  • Analysis: The data is analyzed using cell cycle analysis software to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.4. Western Blot Analysis for DDR Proteins

This technique is used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.

  • Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of DDR proteins (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-γH2AX).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative level of protein activation.

Below is a workflow diagram for a typical Western blot experiment to analyze DDR protein activation.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pATM) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Quantification and Normalization Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis of DDR proteins.

Conclusion

This compound is a potent DNA alkylating agent with a well-defined mechanism of action that makes it a highly effective cytotoxic payload for ADCs. Its ability to cause sequence-selective DNA damage triggers a robust DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other similar DNA-damaging agents in the context of cancer drug development. A thorough understanding of its molecular and cellular effects is paramount for its successful application in targeted cancer therapies.

References

An In-depth Technical Guide to (+)-CBI-CDPI2: A Potent CC-1065 Analog for Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-CBI-CDPI2 is a synthetic analog of the potent, naturally occurring antitumor antibiotic CC-1065. This technical guide provides a comprehensive overview of this compound, focusing on its design, mechanism of action, synthesis, and biological activity. By incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit, this compound exhibits enhanced chemical stability and biological potency compared to its natural predecessor. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative cytotoxicity data, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, facilitating further investigation and development of this promising class of DNA-alkylating agents.

Introduction: The Legacy of CC-1065 and the Advent of Synthetic Analogs

CC-1065, a natural product isolated from Streptomyces zelensis, is an exceptionally potent antitumor agent that exerts its cytotoxic effects through a sequence-selective alkylation of DNA.[1][2] The unique mechanism of action, involving covalent bonding to the N3 position of adenine in the minor groove of DNA, has made it a compelling target for synthetic and medicinal chemistry efforts.[3][4] However, the inherent chemical instability of CC-1065's cyclopropylpyrroloindole (CPI) subunit has prompted the rational design and synthesis of more stable and potent analogs.

One of the most successful strategies has been the replacement of the CPI subunit with the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety. This modification leads to compounds with enhanced stability and, consequently, greater biological activity. This compound is a prominent example of such an analog, featuring the CBI alkylating unit linked to a dimer of 3-carbamoyl-1,2-dihydro-3H-pyrrolo[3,2-e]indole (CDPI), which serves as the DNA binding domain.

Mechanism of Action: DNA Alkylation and Cellular Consequences

The primary mechanism of action of this compound, like CC-1065, is the sequence-selective alkylation of duplex DNA. The CDPI dimer portion of the molecule recognizes and binds to AT-rich sequences in the minor groove of DNA. This non-covalent binding event positions the electrophilic cyclopropane of the CBI subunit in close proximity to the N3 of adenine, facilitating a covalent bond formation.[3]

This irreversible DNA alkylation creates a lesion that interferes with fundamental cellular processes such as DNA replication and transcription. The cellular response to this DNA damage is complex and involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis.

Signaling Pathway of this compound-induced Cell Death

The formation of bulky DNA adducts by this compound triggers a cascade of signaling events characteristic of the DNA damage response. The primary sensors of this type of DNA lesion are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.

G cluster_0 Cellular Response to this compound CBI_CDPI2 This compound DNA_Alkylation Sequence-Selective DNA Alkylation (Minor Groove) CBI_CDPI2->DNA_Alkylation DNA_Damage DNA Adduct Formation DNA_Alkylation->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Replication_Block Replication Fork Stall DNA_Damage->Replication_Block NER_BER DNA Repair Pathways (NER/BER) DNA_Damage->NER_BER Attempted Repair p53 p53 Phosphorylation and Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest G1_S_Arrest->Apoptosis If damage is irreparable G2_M_Arrest G2/M Phase Cell Cycle Arrest G2_M_Arrest->Apoptosis If damage is irreparable Replication_Block->G2_M_Arrest G cluster_1 Synthesis of CBI Alkylation Subunit Start Substituted Indole Step1 Protection of Indole Nitrogen Start->Step1 Step2 Friedel-Crafts Acylation Step1->Step2 Step3 Introduction of Cyclopropane Precursor Step2->Step3 Step4 Cyclization to form Tricyclic System Step3->Step4 Step5 Deprotection and Final Modification Step4->Step5 CBI CBI Subunit Step5->CBI G cluster_2 NCI-60 Sulforhodamine B (SRB) Assay Workflow Start Seed Cells in 96-well Plates Incubate1 Incubate 24h Start->Incubate1 Add_Drug Add Test Compound (5 concentrations) Incubate1->Add_Drug Incubate2 Incubate 48h Add_Drug->Incubate2 Fix Fix Cells with Trichloroacetic Acid (TCA) Incubate2->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash with 1% Acetic Acid Stain->Wash Solubilize Solubilize Bound Dye with Trizma Base Wash->Solubilize Read Read Absorbance at 515 nm Solubilize->Read Analyze Calculate GI50, TGI, LC50 Read->Analyze

References

The Biological Activity of (+)-CBI-CDPI2: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanism of Action, Cytotoxicity, and Therapeutic Potential of a Potent DNA Alkylating Agent

Introduction

(+)-CBI-CDPI2 is a synthetically derived, enhanced functional analog of the natural product CC-1065.[1] It belongs to a class of exceptionally potent DNA alkylating agents that have garnered significant interest in the field of oncology for their potential as payloads in antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of the biological activity of this compound and its closely related analogs, focusing on its mechanism of action, available quantitative cytotoxicity data, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound and its parent compound, CC-1065, is the sequence-selective alkylation of DNA.[2] This process involves several key steps that ultimately lead to cell cycle arrest and apoptosis.

  • Minor Groove Binding: The molecule preferentially binds to the minor groove of duplex DNA, showing a high affinity for AT-rich sequences.[2]

  • Conformational Change and Activation: Upon binding, a conformational change is induced in the drug, which activates its cyclopropane ring for nucleophilic attack.

  • Adenine N3 Alkylation: The activated cyclopropane ring then covalently bonds to the N3 position of an adenine base.[2]

  • DNA Strand Distortion: This alkylation event causes a significant distortion of the DNA helix, interfering with the binding of DNA-processing enzymes.

  • Inhibition of DNA Replication and Transcription: The presence of the bulky adduct on the DNA template effectively halts the processes of DNA replication and transcription.

  • Induction of Apoptosis: The extensive DNA damage triggers cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, ultimately lead to programmed cell death (apoptosis).

DNA_Alkylation_Pathway cluster_drug Drug Action cluster_dna Cellular Target cluster_cellular_response Cellular Response drug This compound dna Duplex DNA (AT-rich minor groove) drug->dna Binds to minor groove activated_drug Activated Drug (in DNA minor groove) alkylated_dna Alkylated DNA (Adenine-N3 Adduct) activated_drug->alkylated_dna Alkylation dna->activated_drug Induces activation inhibition Inhibition of DNA Replication & Transcription alkylated_dna->inhibition ddr DNA Damage Response (DDR) inhibition->ddr apoptosis Apoptosis ddr->apoptosis

Quantitative Biological Activity

CompoundCell LineIC50 (nM)Reference
Hydroxyl Precursor 1U9370.6Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575.
Hydroxyl Precursor 2U9370.1Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575.
Glucuronide Derivative 3 (from 1)U9371.4Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575.
Glucuronide Derivative 4 (from 2)U9370.6Wang, Y., et al. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & Medicinal Chemistry, 11(7), 1569-1575.
Biotinylated CBI-bearing CC-1065 analogueU9370.7Wang, Y., et al. (2002). Synthesis and cytotoxicity of a biotinylated CC-1065 analogue. BMC Chemical Biology, 2(1), 1.

Experimental Protocols

The determination of the cytotoxic activity of this compound and its analogues typically involves in vitro cell viability or cytotoxicity assays. While specific, detailed protocols for the exact experiments cited are not fully disclosed in the publications, a general methodology based on standard practices for evaluating cytotoxic agents is presented below.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a typical workflow for determining the IC50 value of a cytotoxic compound using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., U937 cells in 96-well plates) incubation1 2. Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation1 compound_prep 3. Compound Dilution (Serial dilutions of this compound) incubation1->compound_prep treatment 4. Cell Treatment (Add compound to wells) compound_prep->treatment incubation2 5. Incubation (e.g., 48-72h) treatment->incubation2 reagent_add 6. Add Viability Reagent (e.g., MTT) incubation2->reagent_add incubation3 7. Incubation (2-4h) reagent_add->incubation3 solubilization 8. Solubilize Formazan (Add DMSO or solubilization buffer) incubation3->solubilization readout 9. Measure Absorbance (e.g., 570 nm) solubilization->readout calculation 10. Calculate % Viability readout->calculation ic50 11. Determine IC50 Value calculation->ic50

Materials:

  • Target cancer cell line (e.g., U937)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or analogue, dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound dose) and untreated controls.

  • Incubation: Incubate the treated plates for a period that allows for the compound to exert its effect (typically 48 to 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent DNA alkylating agent with a well-defined mechanism of action that leads to cancer cell death. The available data from closely related analogues demonstrate its exceptional cytotoxicity in the nanomolar to picomolar range, highlighting its potential as a payload for targeted cancer therapies such as ADCs. Further investigation to establish a broader profile of its in vitro and in vivo activity and toxicity is warranted to fully realize its therapeutic promise. The experimental framework provided in this guide offers a starting point for the continued evaluation of this promising anticancer agent.

References

In-Depth Technical Guide to (+)-CBI-CDPI2 (CAS No. 128300-15-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(+)-CBI-CDPI2, with the Chemical Abstracts Service (CAS) number 128300-15-2, is a potent synthetic compound recognized for its DNA alkylating properties. It serves as a critical component, or "payload," in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics. As an enhanced functional analog of the natural product CC-1065, this compound is designed for high cytotoxicity, which is harnessed for selective destruction of cancer cells when delivered by a monoclonal antibody.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128300-15-2Internal Database
Molecular Formula C₃₆H₂₈N₆O₄Internal Database
Molecular Weight 608.65 g/mol Internal Database
Appearance Solid PowderInternal Database
Solubility Soluble in DMSOInternal Database
Storage Conditions -20°C, dry and darkInternal Database

Mechanism of Action: DNA Alkylation and Subsequent Cellular Response

The primary mechanism of action of this compound is the alkylation of DNA. This process involves the covalent bonding of the drug molecule to the DNA, typically in the minor groove. This interaction disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell death.

Upon DNA damage induced by this compound, a cascade of cellular signaling pathways is initiated, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, triggers programmed cell death. Key proteins in this pathway include ATM, ATR, CHK1, and CHK2. DNA alkylating agents like this compound are known to activate this pathway. The DDR can lead to different cellular outcomes depending on the extent of DNA damage and the cellular context.

DNA_Damage_Response cluster_stimulus Stimulus cluster_pathway DNA Damage Response Pathway cluster_outcomes Cellular Outcomes DNA_Alkylating_Agent This compound DNA_Damage DNA Damage (Alkylation) DNA_Alkylating_Agent->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Apoptosis Apoptosis CHK1_CHK2->Apoptosis

DNA Damage Response Pathway Activation.
Apoptosis Signaling Pathway

When DNA damage is too severe for repair, the DDR pathway can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating potentially cancerous cells. DNA alkylating agents can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which leads to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_trigger Trigger cluster_pathway Intrinsic Apoptosis Pathway DNA_Damage Severe DNA Damage by this compound Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process that has been detailed in the chemical literature, most notably by the research group of Dale L. Boger. The synthesis involves the construction of the CBI (cyclopropa[c]benz[e]indolone) alkylating subunit and the CDPI₂ DNA-binding subunit, followed by their coupling. Researchers should refer to the original publications for detailed procedures, including reaction conditions, purification methods, and characterization data. A key publication is:

  • Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and ent-(−)-CC-1065. Journal of the American Chemical Society, 110(14), 4796-4807.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the in vitro cytotoxicity of this compound, often as part of an ADC, using a colorimetric MTT assay.[1][2]

Materials:

  • Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

  • Complete cell culture medium

  • This compound or ADC construct

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or the ADC in complete medium. Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plates for a period relevant to the compound's mechanism of action (typically 72-96 hours for DNA alkylating agents).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.[3][4][5]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Dilutions Prepare Serial Dilutions of Compound Adherence->Prepare_Dilutions Treat_Cells Treat Cells with Compound Adherence->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (72-96 hours) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Preliminary Studies on the Cytotoxicity of (+)-Cbi-cdpi2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of (+)-Cbi-cdpi2, a compound belonging to the duocarmycin class of natural products. Duocarmycins are potent antitumor agents known for their unique mechanism of action involving DNA alkylation. This document summarizes the available data on the cytotoxicity of related CBI (cyclopropylbenz[e]indolone) and duocarmycin analogs, details common experimental protocols for assessing cytotoxicity, and illustrates the putative signaling pathway leading to apoptosis. Due to the limited publicly available data specifically for this compound, this guide draws upon information from closely related analogs to provide a foundational understanding for researchers in the field of drug development.

Introduction to this compound and Duocarmycin Analogs

This compound is a synthetic analog of the duocarmycin family of natural products, which were first isolated from Streptomyces species. These compounds are characterized by a pharmacophore that includes a DNA alkylating moiety and a DNA binding subunit.[1][2] The duocarmycins, including analogs like CC-1065 and seco-CBI, are known for their exceptionally high cytotoxicity against a broad range of cancer cell lines.[3] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a cascade of cellular events that culminate in apoptosis.[3][4] This mode of action makes them effective against both proliferating and quiescent tumor cells. The development of duocarmycin analogs like this compound aims to enhance their therapeutic index by improving tumor-specific delivery and reducing off-target toxicities.

Quantitative Cytotoxicity Data of Related CBI Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
Indole-CBI (1)HL60Promyelocytic Leukemia~0.004
Indole-CBI (1)JurkatT-cell Leukemia~0.005
Indole-CBI (1)HCT116Colon Carcinoma~0.006
Indole-CBI (1)HeLaCervical Carcinoma~0.003
Indole-CBI (1)RajiBurkitt's Lymphoma~0.004
seco-CBI-dimer TDCWSU-DLCL2Diffuse Large B-cell LymphomaEfficacious in xenograft models
seco-CBI-dimer TDCBJABBurkitt's LymphomaEfficacious in xenograft models

Note: The cytotoxic potency of these compounds is often in the nanomolar to picomolar range, highlighting their significant antitumor activity. The variation in IC50 values across different cell lines can be attributed to factors such as differences in DNA repair mechanisms and cell permeability.

Experimental Protocols for Cytotoxicity Assessment

The following protocols are standard methods used to evaluate the in vitro cytotoxicity of anticancer compounds and are representative of the techniques likely employed in the preliminary studies of this compound.

Cell Culture

Human cancer cell lines are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or analog) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or analog)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for assessing its cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Results A Cell Seeding B Compound Treatment A->B C Incubation (48-72h) B->C D MTT Assay C->D E Flow Cytometry (Annexin V/PI) C->E F Absorbance Reading D->F G Apoptotic Cell Quantification E->G H IC50 Determination F->H I Apoptosis Induction Confirmation G->I

Fig. 1: A generalized workflow for evaluating the cytotoxicity and apoptotic effects of a test compound.

G Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_0 Cellular Entry and DNA Interaction cluster_1 DNA Damage and Cellular Response cluster_2 Apoptotic Cascade A This compound Enters Cell B Binds to DNA Minor Groove A->B C Alkylation of Adenine (N3) B->C D DNA Double-Strand Breaks C->D E Activation of ATM/ATR Kinases D->E F p53 Activation E->F G Upregulation of Pro-apoptotic Proteins (e.g., Bax) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Release of Cytochrome c H->I J Apoptosome Formation I->J K Caspase-9 Activation J->K L Caspase-3 Activation K->L M Apoptosis L->M

Fig. 2: A diagram illustrating the DNA damage-induced apoptosis pathway initiated by duocarmycin analogs.

Conclusion

The preliminary data on compounds structurally related to this compound strongly suggest that it is a highly potent cytotoxic agent with a mechanism of action centered on DNA alkylation and the subsequent induction of apoptosis. The provided experimental protocols offer a standard framework for the in vitro evaluation of this and other novel anticancer compounds. Further studies are warranted to elucidate the precise cytotoxic profile of this compound against a comprehensive panel of cancer cell lines and to explore its therapeutic potential in preclinical models. The visualization of the experimental workflow and the proposed signaling pathway serves as a valuable resource for researchers investigating this promising class of antitumor agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of (+)-Cbi-cdpi2 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and applications of (+)-Cbi-cdpi2, a potent DNA alkylating agent and a valuable payload for antibody-drug conjugates (ADCs). Detailed protocols for its chemical synthesis and conjugation to monoclonal antibodies are provided to facilitate its use in research and drug development.

Introduction

This compound is a synthetic analogue of the potent antitumor antibiotic (+)-CC-1065. It consists of a cyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit linked to a dimer of 1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylic acid (CDPI2) which serves as a DNA binding domain. The CBI moiety is responsible for the molecule's potent cytotoxic activity through sequence-selective alkylation of DNA. This unique mechanism of action has made this compound a subject of significant interest in cancer research, particularly as a payload for the development of targeted ADCs.

Data Presentation

Cytotoxicity of Duocarmycin Analogs

The following table summarizes the in vitro cytotoxicity of various duocarmycin analogs, including compounds related to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/AnalogCell LineIC50 (pM)Reference
(+)-Duocarmycin SAL121010[1]
(+)-CC-1065L121020[2]
This compound L1210 20 [2]
seco-CBI-TMIK562Sub-micromolar[1]
seco-Amino-CBI AnalogB16Sub-micromolar[1]
seco-Hydroxy-CBI AnalogL1210Sub-micromolar
SYD985 (Trastuzumab-duocarmazine)SK-BR-3 (HER2 3+)30
SYD985 (Trastuzumab-duocarmazine)SK-OV-3 (HER2 2+)110
SYD985 (Trastuzumab-duocarmazine)SW620 (HER2 0/1+)>10,000

Experimental Protocols

I. Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the asymmetric synthesis of the CBI alkylating subunit and the synthesis of the CDPI2 DNA binding subunit, followed by their coupling. The following protocol is a composite based on the pioneering work of Boger and colleagues.

A. Asymmetric Synthesis of (+)-N-Boc-CBI (8)

A detailed, step-by-step synthesis for (+)-N-Boc-CBI has been described, starting from commercially available materials. A key step involves the asymmetric synthesis of the 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) core. An efficient route involves the treatment of an iodo-epoxide intermediate with a Grignard reagent to induce a selective metal-halogen exchange and subsequent intramolecular cyclization, affording the optically pure alcohol precursor to N-Boc-CBI in high yield and enantiomeric excess. Direct transannular spirocyclization of the derived intermediate provides N-Boc-CBI.

B. Synthesis of the CDPI2 Dimer

The synthesis of the CDPI2 DNA binding subunit involves the preparation of the monomeric N-Boc-CDPI unit, followed by its dimerization.

C. Coupling of (+)-N-Boc-CBI with the CDPI2 Dimer

  • Deprotection of (+)-N-Boc-CBI: A solution of (+)-N-Boc-CBI (1.0 eq) in a suitable solvent (e.g., ethyl acetate) is treated with 4 N HCl at -78 °C for 30 minutes, then warmed to room temperature for 30 minutes. The solvent and excess HCl are removed under a stream of nitrogen.

  • Amide Coupling: The resulting CBI hydrochloride salt is dissolved in anhydrous DMF. To this solution are added the CDPI2 dimer (1.1 eq) and a coupling agent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) (3.0 eq). The reaction mixture is stirred at room temperature for 20 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

II. Preparation of a this compound-based Antibody-Drug Conjugate (ADC)

This protocol describes a general method for the conjugation of a maleimide-functionalized this compound derivative to a monoclonal antibody via thiol-maleimide chemistry.

A. Preparation of Maleimide-functionalized this compound

A linker with a terminal maleimide group is first coupled to the this compound payload. This typically involves reacting the hydroxyl group of the CBI moiety with a linker containing a suitable activating group.

B. Antibody Reduction

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Add a 10-20 fold molar excess of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.

  • Incubate the mixture at 37 °C for 30-60 minutes to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).

C. Conjugation Reaction

  • Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the conjugation buffer.

  • Dissolve the maleimide-functionalized this compound in a minimal amount of an organic solvent like DMSO.

  • Add the linker-payload solution to the reduced antibody solution with gentle mixing. A typical molar ratio is 5-10 moles of linker-payload per mole of antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

D. Purification and Characterization of the ADC

  • Purify the ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The CDPI2 subunit binds to the minor groove of DNA, positioning the electrophilic cyclopropane of the CBI moiety for nucleophilic attack by the N3 position of adenine bases in AT-rich sequences. This covalent modification of DNA leads to the formation of DNA adducts, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

The DNA damage induced by this compound activates a complex cellular response. The DNA damage response (DDR) pathway is initiated, leading to the activation of checkpoint kinases such as ATM and ATR. These kinases phosphorylate a cascade of downstream targets, including p53, which in turn can induce cell cycle arrest to allow for DNA repair. If the DNA damage is too extensive to be repaired, the apoptotic pathway is initiated. This involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3, leading to the cleavage of cellular proteins and the orchestrated dismantling of the cell.

Visualizations

Synthesis_Workflow cluster_CBI Synthesis of (+)-N-Boc-CBI cluster_CDPI2 Synthesis of CDPI2 Dimer cluster_Coupling Coupling and Final Product Start_CBI Commercially Available Starting Materials Asymmetric_Synth Asymmetric Synthesis of CBI Core Start_CBI->Asymmetric_Synth Boc_Protection Boc Protection Asymmetric_Synth->Boc_Protection End_CBI (+)-N-Boc-CBI Boc_Protection->End_CBI Deprotection Deprotection of (+)-N-Boc-CBI End_CBI->Deprotection Start_CDPI2 Indole Precursors Monomer_Synth Synthesis of N-Boc-CDPI Monomer Start_CDPI2->Monomer_Synth Dimerization Dimerization Monomer_Synth->Dimerization End_CDPI2 CDPI2 Dimer Dimerization->End_CDPI2 Coupling Amide Coupling End_CDPI2->Coupling Deprotection->Coupling Purification Purification Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for the total synthesis of this compound.

DNA_Alkylation_Apoptosis CBI_CDPI2 This compound DNA_Binding Minor Groove Binding (AT-rich sequences) CBI_CDPI2->DNA_Binding DNA_Alkylation DNA Alkylation (Adenine N3) DNA_Binding->DNA_Alkylation DNA_Damage DNA Adduct Formation DNA_Alkylation->DNA_Damage DDR DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (p53 dependent) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis if damage is severe Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: Signaling pathway of this compound induced DNA damage and apoptosis.

ADC_Workflow cluster_Payload Payload Preparation cluster_Antibody Antibody Preparation cluster_Conjugation Conjugation and Purification CBI_CDPI2 This compound Linker_Attach Linker Attachment (with Maleimide) CBI_CDPI2->Linker_Attach Payload_Linker Maleimide-Linker-Payload Linker_Attach->Payload_Linker Conjugation Thiol-Maleimide Conjugation Payload_Linker->Conjugation mAb Monoclonal Antibody Reduction Disulfide Bond Reduction (DTT/TCEP) mAb->Reduction Reduced_mAb Reduced Antibody (Thiol groups) Reduction->Reduced_mAb Reduced_mAb->Conjugation Purification_ADC Purification (SEC/TFF) Conjugation->Purification_ADC Final_ADC Antibody-Drug Conjugate Purification_ADC->Final_ADC

Caption: Experimental workflow for the preparation of a this compound ADC.

References

Application Notes and Protocols for (+)-Cbi-cdpi2 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cyclopropa[c]benz[e]indol-4-one-co-di-1H-pyrrole-2-carboxamide (abbreviated as (+)-Cbi-cdpi2) is a highly potent synthetic analog of the natural product CC-1065. It functions as a DNA minor groove alkylating agent, making it an attractive payload for the development of antibody-drug conjugates (ADCs). Its mechanism of action involves the sequence-selective alkylation of DNA, leading to apoptotic cell death. This document provides detailed application notes and protocols for the utilization of this compound as a cytotoxic payload in ADCs.

Mechanism of Action

This compound exerts its cytotoxic effect through a well-defined mechanism of action. As a DNA alkylating agent, it covalently binds to the N3 position of adenine within the minor groove of DNA. This interaction is highly sequence-specific, which contributes to its potency. The formation of the covalent adduct disrupts DNA replication and transcription, ultimately triggering apoptosis and cell death. The high potency of this compound allows for effective cell killing even at low concentrations, a desirable characteristic for an ADC payload.

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

ADC [label="ADC Targeting\nTumor Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="Internalization via\nReceptor-Mediated Endocytosis"]; Lysosome [label="Lysosomal Trafficking"]; Cleavage [label="Linker Cleavage\n(if applicable)"]; Release [label="this compound\nPayload Release"]; DNA_Binding [label="Binding to\nDNA Minor Groove"]; Alkylation [label="Sequence-Selective\nAlkylation of Adenine (N3)"]; DNA_Damage [label="DNA Damage and\nReplication/Transcription Block"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ADC -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> Release; Release -> DNA_Binding; DNA_Binding -> Alkylation; Alkylation -> DNA_Damage; DNA_Damage -> Apoptosis; }

Figure 1: General signaling pathway of an ADC utilizing this compound.

Data Presentation

Due to the proprietary nature of many ADC development programs, specific quantitative data for a given this compound ADC is not always publicly available. The following tables represent illustrative data based on typical performance characteristics of potent DNA alkylating agents in ADC formats.

Table 1: Illustrative In Vitro Cytotoxicity of a Trastuzumab-(+)-Cbi-cdpi2 ADC

Cell LineTarget Antigen (HER2) ExpressionIC50 (ng/mL)
SK-BR-3High0.1 - 1.0
NCI-N87High0.5 - 5.0
BT-474Moderate5.0 - 20.0
MDA-MB-231Low/Negative>1000
MCF-7Low/Negative>1000

Table 2: Illustrative In Vivo Efficacy in a HER2-Positive Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Once weekly x 30
Non-targeting ADC3Once weekly x 3<10
Trastuzumab10Once weekly x 340-60
Trastuzumab-(+)-Cbi-cdpi2 ADC1Once weekly x 380-95
Trastuzumab-(+)-Cbi-cdpi2 ADC3Single Dose>95 (with tumor regression)

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Activated this compound Linker-Payload

This protocol describes a general method for preparing a this compound derivative that can be conjugated to a thiol group on an antibody.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

CBI [label="this compound\nCore Synthesis"]; Linker_Intro [label="Introduction of a\nLinker with a\nProtected Amine"]; Deprotection [label="Amine\nDeprotection"]; Maleimide_Coupling [label="Coupling with\nMaleimide-NHS Ester"]; Purification [label="Purification\n(HPLC)"]; Final_Product [label="Maleimide-Activated\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

CBI -> Linker_Intro; Linker_Intro -> Deprotection; Deprotection -> Maleimide_Coupling; Maleimide_Coupling -> Purification; Purification -> Final_Product; }

Figure 2: Workflow for the synthesis of a maleimide-activated this compound.

Materials:

  • This compound with a suitable functional group for linker attachment (e.g., an amine or hydroxyl group).

  • A heterobifunctional linker with a protected amine and an NHS ester (e.g., Boc-NH-PEGn-COOH).

  • Maleimide-NHS ester.

  • Coupling reagents (e.g., HATU, DIPEA).

  • Deprotection reagents (e.g., TFA).

  • Anhydrous solvents (DMF, DCM).

  • HPLC for purification.

Procedure:

  • Linker Attachment: Dissolve this compound in anhydrous DMF. Add the Boc-protected linker, HATU, and DIPEA. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the product by reverse-phase HPLC.

  • Deprotection: Dissolve the purified product in a solution of TFA in DCM (e.g., 20% TFA). Stir at room temperature for 1-2 hours.

  • Maleimide Coupling: Neutralize the reaction mixture and couple the deprotected amine with a maleimide-NHS ester in the presence of a non-nucleophilic base like DIPEA.

  • Final Purification: Purify the final maleimide-activated this compound linker-payload by reverse-phase HPLC. Characterize by LC-MS and NMR.

Protocol 2: Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the maleimide-activated this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2).

  • Reducing agent (e.g., TCEP).

  • Maleimide-activated this compound linker-payload.

  • Quenching agent (e.g., N-acetylcysteine).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Reduction: Treat the antibody solution with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column.

  • Conjugation: Immediately add the maleimide-activated this compound (typically in a 5-10 molar excess over the antibody) to the reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC by SEC to remove unconjugated payload and other small molecules.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or UV-Vis spectroscopy, and for aggregation using SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the this compound ADC in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines.

  • Complete cell culture medium.

  • This compound ADC, non-targeting control ADC, and unconjugated antibody.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the treatments to the cells.

  • Incubation: Incubate the plate for 72-120 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) and plot the cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of a this compound ADC in a mouse xenograft model.

digraph "Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

Cell_Implantation [label="Implantation of\nTumor Cells into\nImmunocompromised Mice"]; Tumor_Growth [label="Tumor Growth to\nPre-determined Size\n(e.g., 100-200 mm³)"]; Randomization [label="Randomization of Mice\ninto Treatment Groups"]; Treatment [label="ADC Administration\n(e.g., IV injection)"]; Monitoring [label="Monitoring of Tumor Volume\nand Body Weight"]; Endpoint [label="Endpoint Analysis:\nTumor Growth Inhibition,\nRegression, Survival"];

Cell_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

Figure 3: Workflow for an in vivo xenograft efficacy study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor cells for implantation.

  • This compound ADC, vehicle control, and other control articles.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a mean size of 100-200 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, non-targeting ADC, and this compound ADC at various doses).

  • Treatment: Administer the treatments as a single dose or in a multi-dosing schedule via intravenous (IV) injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a pre-determined size, or it can be continued to assess tumor regression and survival.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each group and perform statistical analysis.

Conclusion

This compound is a promising payload for the development of highly potent and specific ADCs. The protocols provided herein offer a foundational framework for the synthesis, conjugation, and evaluation of this compound-based ADCs. Researchers should optimize these protocols for their specific antibody, linker, and target system to achieve the best therapeutic outcome. Careful characterization and rigorous in vitro and in vivo testing are crucial for the successful development of these next-generation cancer therapeutics.

Application Notes and Protocols for (+)-Cbi-cdpi2 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This approach allows for the selective delivery of highly potent drugs to cancer cells, thereby increasing efficacy while minimizing systemic toxicity.[1] The duocarmycin family of natural products, and their synthetic analogues such as cyclopropabenzindoles (CBI), are exceptionally potent DNA alkylating agents that have garnered significant interest as ADC payloads.[2] Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to cell death and is effective against both dividing and non-dividing cells.

This document provides detailed application notes and protocols for the conjugation of the CBI-based payload, (+)-Cbi-cdpi2, to monoclonal antibodies. It covers the conjugation chemistry, purification of the resulting ADC, and characterization methods to ensure quality and consistency.

Mechanism of Action of this compound ADCs

The therapeutic action of a this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the monoclonal antibody component of the ADC. This binding event triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active this compound payload. The released drug can then translocate to the nucleus, where it binds to the minor groove of DNA and induces alkylation, leading to DNA damage and ultimately apoptosis (programmed cell death).

ADC_Mechanism_of_Action Figure 1: Mechanism of Action of a this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC Binding Tumor_Cell Tumor Cell ADC->Tumor_Cell Targets Tumor Associated Antigen Endocytosis 2. Internalization Lysosome 3. Lysosomal Trafficking & Linker Cleavage Endocytosis->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release DNA_Alkylation 5. DNA Alkylation Payload_Release->DNA_Alkylation Translocation to Nucleus Apoptosis 6. Apoptosis DNA_Alkylation->Apoptosis DNA Damage ADC_Conjugation_Workflow Figure 2: Workflow for this compound ADC Production and Characterization Start Monoclonal Antibody Reduction Antibody Reduction (Protocol 1) Start->Reduction Conjugation Conjugation with This compound-Maleimide (Protocol 2) Reduction->Conjugation Purification Purification (SEC/TFF) (Protocol 3) Conjugation->Purification Characterization Characterization (Protocol 4) Purification->Characterization HIC HIC (DAR) Characterization->HIC LCMS LC-MS (Mass, DAR) Characterization->LCMS Stability Stability Assays Characterization->Stability Final_ADC Purified & Characterized ADC HIC->Final_ADC LCMS->Final_ADC Stability->Final_ADC

References

Application Notes and Protocols for In Vitro Studies of (+)-Cbi-cdpi2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cbi-cdpi2 is a synthetic analog of the potent antitumor antibiotic CC-1065. As a DNA alkylating agent, it is of significant interest for its potential as a cytotoxic payload in antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, focusing on its mechanism of action as a DNA damaging agent. The protocols outlined below are foundational for characterizing its cytotoxic and cytostatic effects on cancer cell lines.

Disclaimer: Publicly available in vitro data specifically for this compound is limited. The quantitative data and specific mechanistic details provided herein are based on studies of its parent compound, CC-1065, and its close structural analogs. Researchers are advised to generate specific data for this compound in their cell lines of interest.

Mechanism of Action

This compound, like its parent compound CC-1065, exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating it, primarily at the N3 position of adenine. This covalent modification of DNA leads to the formation of DNA adducts and can induce interstrand cross-links, which are highly cytotoxic lesions[1][2]. The resulting DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). The DDR activation leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis[3]. Key signaling pathways involved in the DDR include the ATM/ATR-Chk1/Chk2 and p53 pathways[4].

DNA_Damage_Response_Pathway cluster_0 Cellular Insult cluster_1 Cellular Processes Cbi_cdpi2 This compound DNA_Alkylation DNA Alkylation Cbi_cdpi2->DNA_Alkylation DNA_Damage DNA Damage (Adducts, Cross-links) DNA_Alkylation->DNA_Damage DDR DNA Damage Response (DDR) ATM/ATR Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M Phase) DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: DNA Damage Response Pathway for this compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of CC-1065 analogs in various cancer cell lines. This data provides an expected range of potency for this compound.

Table 1: In Vitro Cytotoxicity of CC-1065 Analogs

CompoundCell LineIC50 (nM)Reference
Biotinylated CBI-bearing CC-1065 analogueU937 (human leukemia)0.7[5]
CBI-bearing CC-1065 analogue 1U937 (human leukemia)0.6
CBI-bearing CC-1065 analogue 2U937 (human leukemia)0.1
Glucuronide of analogue 1U937 (human leukemia)1.4
Glucuronide of analogue 2U937 (human leukemia)0.6

Experimental Protocols

A systematic in vitro evaluation of this compound should include assessment of its cytotoxicity, its effect on cell cycle progression, and its ability to induce apoptosis.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) Cytotoxicity->Apoptosis Western_Blot Western Blot Analysis (DDR and Apoptosis Markers) Cell_Cycle->Western_Blot Apoptosis->Western_Blot End End: Data Analysis and Interpretation Western_Blot->End

Caption: Experimental Workflow for In Vitro Evaluation.
Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. Based on studies with CC-1065, a block in the S and G2/M phases is expected.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 60-70% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for 24, 48, and 72 hours. Include a vehicle control.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of DDR and Apoptosis Markers

This protocol examines the molecular changes induced by this compound.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in protein expression levels relative to the loading control.

References

Application Notes and Protocols for the Analytical Characterization of (+)-Cbi-cdpi2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (+)-Cbi-cdpi2, a potent DNA alkylating agent. The following protocols are intended as a guide and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for the development of chiral drugs like this compound. Chiral HPLC is the primary method for separating and quantifying the enantiomers of Cbi-cdpi2.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (+) and (-) enantiomers of Cbi-cdpi2 to determine the enantiomeric excess (% ee) of the desired (+)-enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating enantiomers of complex heterocyclic molecules.[1]

Materials:

  • This compound sample

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives (optional, for peak shape improvement): Trifluoroacetic acid (TFA) for acidic compounds, Diethylamine (DEA) for basic compounds.[1]

Procedure:

  • Column Selection: Start with a polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD.[1]

  • Mobile Phase Screening:

    • Normal Phase: A common starting point is a mixture of n-Hexane and an alcohol (IPA or EtOH). Begin with a ratio of 90:10 (v/v) n-Hexane:IPA.

    • Polar Organic Mode: Use mixtures of ACN and an alcohol (MeOH or EtOH).

    • Reversed Phase: Use mixtures of water (with a buffer like ammonium bicarbonate) and an organic modifier (ACN or MeOH).

  • Method Development and Optimization:

    • Inject a racemic mixture of Cbi-cdpi2 to develop the separation method.

    • If separation is not achieved, vary the alcohol content in the mobile phase.

    • Screen different alcohol modifiers (e.g., switch from IPA to EtOH).

    • If peak tailing is observed, add a small amount of an appropriate additive to the mobile phase (e.g., 0.1% TFA or DEA).[1]

    • Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve resolution and analysis time.

  • Sample Analysis:

    • Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).

    • Inject the sample onto the equilibrated HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the (+) and (-) enantiomers based on the injection of a reference standard if available, or by comparing the peak areas in a sample enriched with the desired enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Column Chiralcel® OD-HChiralpak® ADChiralpak® IA
Mobile Phase n-Hexane:IPA (90:10)n-Hexane:EtOH (80:20)ACN:MeOH (50:50)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (+) e.g., 8.5 mine.g., 10.2 mine.g., 6.8 min
Retention Time (-) e.g., 9.8 mine.g., 11.5 mine.g., 7.5 min
Resolution (Rs) e.g., > 1.5e.g., > 2.0e.g., > 1.8
Enantiomeric Excess Calculated % eeCalculated % eeCalculated % ee

Note: The values in the table are examples and need to be determined experimentally.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Racemic_Standard Racemic Standard Mobile_Phase Mobile Phase Screening Racemic_Standard->Mobile_Phase Test_Sample This compound Sample HPLC_Run HPLC Analysis Test_Sample->HPLC_Run CSP_Column Chiral Stationary Phase Column Mobile_Phase->CSP_Column CSP_Column->HPLC_Run Detector UV Detector HPLC_Run->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration ee_Calculation Enantiomeric Excess (% ee) Calculation Peak_Integration->ee_Calculation NMR_Analysis_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environments) Connectivity 2D Structure (Connectivity) H1_NMR->Connectivity C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Connectivity COSY COSY (¹H-¹H Connectivity) COSY->Connectivity HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Connectivity NOESY NOESY (Spatial Proximity) Stereochemistry 3D Structure (Stereochemistry) NOESY->Stereochemistry Connectivity->Stereochemistry Mass_Spectrometry_Pathway cluster_ionization Ionization cluster_ms Mass Analysis cluster_data Data Interpretation Sample This compound ESI Electrospray Ionization Sample->ESI Full_Scan Full Scan MS ESI->Full_Scan Precursor_Selection Precursor Ion Selection ([M+H]⁺) Full_Scan->Precursor_Selection Molecular_Weight Accurate Mass & Elemental Composition Full_Scan->Molecular_Weight CID Collision-Induced Dissociation (CID) Precursor_Selection->CID MSMS_Scan MS/MS Scan CID->MSMS_Scan Fragmentation_Pattern Fragmentation Pattern MSMS_Scan->Fragmentation_Pattern Structure_Confirmation Structure Confirmation Molecular_Weight->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation

References

Application Notes and Protocols for (+)-Cbi-cdpi2: A Tool for DNA Repair Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Cbi-cdpi2 is a potent DNA alkylating agent and a functional analog of the natural product CC-1065. Belonging to the cyclopropylpyrroloindole (CPI) family, it exerts its biological effects by binding to the minor groove of DNA and alkylating the N3 position of adenine, leading to significant DNA damage. This property makes this compound a valuable tool for researchers studying DNA repair mechanisms, DNA damage response (DDR), and for the development of novel anticancer therapies. As a toxin payload in antibody-drug conjugates (ADCs), it also holds promise for targeted cancer treatment.

These application notes provide an overview of the use of this compound in DNA repair studies, including its mechanism of action, protocols for key experiments, and expected outcomes. While specific quantitative data for this compound is not extensively available in public literature, the information presented here is based on the well-characterized activities of its parent compound, CC-1065, and its analogs.

Mechanism of Action

This compound functions as a DNA alkylating agent. Its cyclopropyl moiety is key to its reactivity. Upon binding to the minor groove of AT-rich sequences in DNA, the strained cyclopropane ring opens and forms a covalent bond with the N3 position of an adenine base. This creates a bulky DNA adduct that distorts the DNA helix, stalls DNA replication and transcription, and triggers the cellular DNA damage response. The resulting DNA lesions can lead to cell cycle arrest, apoptosis, or senescence, depending on the cell type and its DNA repair capacity.

Data Presentation

The following table summarizes the cytotoxic activity of CC-1065 analogs, U-73,975 and U-77,779, in various human cancer cell lines. This data provides an expected range of potency for compounds in the CPI class, including this compound. The cytotoxicity is presented as the concentration required for a 1-log cell kill (equivalent to a 90% reduction in cell survival).

Cell LineCancer TypeU-73,975 (pM)U-77,779 (pM)
BEColon Carcinoma20-601-20
HT-29Colon Carcinoma20-601-20
HuTu-80Duodenal Carcinoma20-601-20
A549Lung Carcinoma20-601-20
HCT-116Colon Carcinoma20-601-20
MCF-7Breast Carcinoma20-601-20

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on DNA damage and cell viability.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • For CellTiter-Glo® assay:

    • Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus, the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Analysis by Comet Assay (Single Cell Gel Electrophoresis)

This assay visualizes and quantifies DNA strand breaks in individual cells.

Materials:

  • Cells treated with this compound

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with this compound at various concentrations for a defined period (e.g., 2-6 hours).

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail moment, or percentage of DNA in the tail).

Western Blot Analysis of DNA Damage Response Proteins

This protocol assesses the activation of key proteins in DNA damage signaling pathways.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against DDR proteins (e.g., γH2AX, p-ATM, p-CHK1, p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

DNA_Damage_Response_Pathway cluster_0 DNA Damage Induction cluster_1 Damage Recognition and Signaling cluster_2 Cellular Outcomes This compound This compound DNA DNA This compound->DNA Alkylation DNA Adduct DNA Adduct DNA->DNA Adduct ATR ATR DNA Adduct->ATR ATM ATM DNA Adduct->ATM CHK1 CHK1 ATR->CHK1 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates γH2AX γH2AX ATM->γH2AX phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest CHK2->Cell Cycle Arrest DNA Repair DNA Repair γH2AX->DNA Repair recruits factors Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis if damage is severe Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: DNA Damage Assessment cluster_2 Phase 3: Analysis and Interpretation A Cell Culture B Treatment with this compound A->B C Cytotoxicity Assay (e.g., MTT) B->C E Treat cells at IC50 concentration B->E D Determine IC50 C->D F Comet Assay for DNA breaks E->F G Western Blot for DDR proteins (γH2AX, p-ATM) E->G H Quantify DNA Damage F->H I Analyze DDR Pathway Activation G->I J Correlate DNA damage with cytotoxicity H->J I->J

Application Notes and Protocols: (+)-Cbi-cdpi2 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the applications of "(+)-Cbi-cdpi2" in cancer research did not yield any specific information on this compound. The scientific literature and available databases do not appear to contain studies, experimental data, or protocols related to a molecule with this designation.

The search results did provide information on a different, named investigational drug, CPI-613 , which is a lipoic acid analog that targets mitochondrial enzymes. Additionally, general information on a class of cancer immunotherapy drugs known as Checkpoint Inhibitors (CPIs) was retrieved. However, there is no indication that "this compound" is related to either CPI-613 or the broader class of Checkpoint Inhibitors.

Due to the absence of any data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in novel cancer therapeutics are encouraged to consult established scientific databases and peer-reviewed literature for information on validated compounds. Should "this compound" be a newly synthesized or internally designated compound, accessing internal documentation or preliminary research findings from the originating institution would be necessary to develop the requested materials.

Application Notes and Protocols for (+)-Cbi-cdpi2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cbi-cdpi2 is a highly potent synthetic analog of the natural product CC-1065, a powerful antitumor antibiotic.[1] It functions as a DNA alkylating agent, covalently binding to the minor groove of DNA, which ultimately leads to cytotoxic effects.[1] Due to its extreme potency, this compound is frequently utilized as a payload in Antibody-Drug Conjugates (ADCs), enabling targeted delivery to cancer cells. This document provides detailed application notes, experimental protocols, and essential safety precautions for the handling and use of this compound in a research and drug development setting.

Physicochemical and Cytotoxicity Data

PropertyValueSource
Chemical Formula C₃₆H₂₈N₆O₄Vendor Data
Molecular Weight 608.65 g/mol Vendor Data
CAS Number 128300-15-2Vendor Data
Appearance White to off-white solidGeneral Observation
Solubility Soluble in DMSO, DMFGeneral Observation
Representative IC₅₀ (U937 cells) 0.7 nM (for a biotinylated CBI-bearing CC-1065 analog)[2]
Representative IC₅₀ (U937 leukemia cells) 0.1 nM - 0.6 nM (for other CBI-bearing CC-1065 analogs)[3]

Note: The IC₅₀ values provided are for structurally similar compounds and should be used as a general guideline. It is imperative that researchers determine the IC₅₀ of this compound for their specific cell lines and experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through sequence-selective alkylation of DNA. The cyclopropyl ring of the molecule is highly electrophilic and reacts with the N3 position of adenine in the minor groove of DNA. This covalent adduct distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

The DNA damage induced by this compound activates a complex signaling cascade known as the DNA Damage Response (DDR). This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis. The apoptotic signaling can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

DNA_Damage_Apoptosis_Pathway Signaling Pathway of this compound Induced Apoptosis cluster_0 Cellular Insult cluster_1 DNA Damage and Recognition cluster_2 Apoptotic Pathways Cbi This compound DNA_Alkylation DNA Alkylation (Adenine N3 Adduct) Cbi->DNA_Alkylation Enters Cell DDR DNA Damage Response (ATM/ATR, p53 activation) DNA_Alkylation->DDR Induces Intrinsic Intrinsic Pathway DDR->Intrinsic Extrinsic Extrinsic Pathway DDR->Extrinsic Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced DNA damage and subsequent apoptotic signaling cascade.

Handling and Safety Precautions

This compound is an extremely potent cytotoxic agent and must be handled with the utmost care in a controlled laboratory environment. The following precautions are mandatory:

  • Designated Work Area: All work with this compound, both in solid form and in solution, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to prevent inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Double gloving with nitrile gloves is required at all times. Change gloves frequently and immediately if contaminated.

    • Lab Coat: A dedicated, disposable, solid-front gown with tight-fitting cuffs should be worn.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Respiratory Protection: For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

  • Weighing: Weighing of the solid compound should be performed in a containment device such as a glove box or a ventilated balance enclosure.

  • Spill Management: A spill kit specifically for cytotoxic agents should be readily available. In case of a spill, the area should be immediately evacuated and decontaminated by trained personnel wearing appropriate PPE.

  • Waste Disposal: All contaminated materials, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous cytotoxic waste in clearly labeled, leak-proof containers.

  • Decontamination: Work surfaces should be decontaminated with a suitable agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) after each use.

Safe_Handling_Workflow Safe Handling Workflow for this compound Start Start Prep Preparation: - Don full PPE - Prepare designated work area Start->Prep Handling Handling of this compound: - Weighing in containment - Reconstitution in fume hood Prep->Handling Experiment Experimental Procedure Handling->Experiment Decon Decontamination of Work Area Experiment->Decon Waste Waste Disposal: - Segregate cytotoxic waste Decon->Waste End End Waste->End

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. Researchers should optimize these protocols for their specific experimental needs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of concentrations (e.g., 0.01 nM to 100 nM).

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

DNA Alkylation Assay (Gel-Based)

This protocol provides a qualitative assessment of DNA alkylation by this compound.

Materials:

  • Plasmid DNA (e.g., pBR322)

  • This compound

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix a fixed amount of plasmid DNA (e.g., 1 µg) with increasing concentrations of this compound in TE buffer. Include a DNA-only control.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 2-24 hours).

  • Sample Preparation for Electrophoresis: Add loading dye to each reaction mixture.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: DNA alkylation can cause a shift in the electrophoretic mobility of the plasmid DNA (supercoiled, relaxed, and linear forms). Increased alkylation may lead to smearing or a decrease in the intensity of the supercoiled band.

Conclusion

This compound is a valuable research tool for studying DNA damage and for the development of targeted cancer therapies. Its extreme potency necessitates strict adherence to safety protocols to protect researchers. The provided application notes and protocols offer a framework for the safe and effective use of this compound in a laboratory setting. It is the responsibility of the user to adapt these guidelines to their specific institutional policies and experimental designs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Cbi-cdpi2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Cbi-cdpi2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and success rate of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a potent synthetic analog of the natural product CC-1065, which exhibits significant DNA alkylating properties and cytotoxic activity. Its complex, polycyclic structure, featuring a cyclopropa[c]benz[e]indol-4-one (CBI) core, presents considerable synthetic challenges. Key difficulties include the stereoselective construction of the CBI unit, the potential for side reactions, and the sensitivity of intermediates to reaction conditions.

Q2: What are the critical steps in the synthesis of this compound that often lead to low yields?

Based on published synthetic routes, the following steps are often critical and can be prone to low yields:

  • Formation of the CBI core: This step, often involving an intramolecular cyclization, is crucial for establishing the correct stereochemistry and can be sensitive to the choice of reagents and reaction conditions.

  • Coupling of the CBI unit with the cdpi2 fragment: The amide bond formation between the complex CBI and cdpi2 fragments can be sluggish and may require careful optimization of coupling agents and conditions to avoid racemization and side product formation.

  • Purification of intermediates and the final product: The polarity and potential for aggregation of the intermediates and the final product can make chromatographic purification challenging, leading to product loss.

Q3: Are there any general tips for handling the reagents and intermediates in this synthesis?

Many of the intermediates in the synthesis of this compound and related indole alkaloids can be sensitive to air, light, and acid/base. It is advisable to:

  • Work under an inert atmosphere (e.g., argon or nitrogen) when handling sensitive reagents and intermediates.

  • Use freshly distilled and dry solvents.

  • Protect light-sensitive compounds by wrapping reaction flasks in aluminum foil.

  • Carefully control the pH during workup and purification steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or no yield in the CBI core formation Incomplete reaction or decomposition of starting material.- Ensure all starting materials are pure and dry.- Optimize the reaction temperature and time. Start with milder conditions and gradually increase the temperature.- Screen different catalysts or promoting reagents for the cyclization step.
Multiple products observed after the CBI formation step Formation of diastereomers or side products from competing reaction pathways.- Re-evaluate the stereoselectivity of the reaction. The choice of chiral auxiliaries or catalysts may need refinement.- Analyze the side products to understand the competing reaction pathways and adjust the reaction conditions to minimize them.
Poor yield during the amide coupling of CBI and cdpi2 fragments Inefficient coupling or racemization.- Screen a variety of peptide coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, NMM).- Optimize the stoichiometry of the coupling reagents.- Perform the reaction at a lower temperature to minimize racemization.
Difficulty in purifying the final product Product streaking on TLC and poor separation on column chromatography.- Experiment with different solvent systems for chromatography, including the addition of a small amount of a polar solvent like methanol or an amine base like triethylamine to reduce tailing.- Consider reverse-phase chromatography if normal-phase is ineffective.- Precipitation or crystallization may be an alternative purification method.
Inconsistent reaction outcomes Variability in reagent quality or reaction setup.- Use reagents from a reliable source and check their purity before use.- Maintain strict control over reaction parameters such as temperature, stirring speed, and the rate of reagent addition.- Ensure all glassware is thoroughly dried before use.

Experimental Protocols

General Protocol for Amide Coupling of CBI and cdpi2 Fragments
  • Preparation: Dissolve the CBI-acid fragment (1.0 eq) and the cdpi2-amine fragment (1.1 eq) in a suitable dry solvent (e.g., DMF or CH2Cl2) under an inert atmosphere.

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic workflow and troubleshooting process, the following diagrams are provided.

G cluster_synthesis Simplified this compound Synthesis Workflow A Precursor A (CBI fragment synthesis) C CBI Core Formation (Intramolecular Cyclization) A->C B Precursor B (cdpi2 fragment synthesis) D Amide Coupling (CBI + cdpi2) B->D C->D E Final Product (this compound) D->E

Caption: Simplified workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeCond Optimize Reaction Conditions (T, t) CheckPurity->OptimizeCond Purity OK ChangeReagent Change Catalyst/ Coupling Reagent OptimizeCond->ChangeReagent No Improvement Success Yield Improved OptimizeCond->Success Improvement Purification Optimize Purification Method ChangeReagent->Purification No Improvement ChangeReagent->Success Improvement Purification->Success Improvement

Caption: A logical workflow for troubleshooting low yield issues.

Technical Support Center: (+)-Cbi-cdpi2 ADC Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting (+)-Cbi-cdpi2 Antibody-Drug Conjugate (ADC) conjugation. This resource provides researchers, scientists, and drug development professionals with targeted guidance to navigate common challenges during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent DNA alkylating agent and a member of the cyclopropabenzindole (CBI) family, which are enhanced functional analogs of CC-1065.[1] As a cytotoxic payload for ADCs, its mechanism of action involves binding to the minor groove of DNA and alkylating it, which can lead to cell death.[1]

Q2: What are the key challenges associated with the conjugation of hydrophobic payloads like this compound?

A2: Highly hydrophobic payloads like PBD dimers, a class to which this compound is related, present several challenges during ADC manufacturing.[2] The most significant issue is the increased propensity for the ADC to aggregate.[2] This aggregation is driven by the hydrophobic patches created on the antibody surface after conjugation. Additionally, achieving a consistent and optimal drug-to-antibody ratio (DAR) can be difficult.[2]

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for PBD dimer ADCs and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. For PBD dimer ADCs, a DAR of 2 to 4 is often targeted. This range is typically a balance between maximizing therapeutic efficacy and minimizing potential toxicity and negative impacts on pharmacokinetics. While site-specific conjugation can yield homogeneous ADCs with a DAR of 2 or 4, traditional cysteine-based conjugation often results in a heterogeneous mixture with DAR values ranging from 0 to 8.

Q4: What are the common analytical techniques used to characterize this compound ADCs?

A4: A suite of analytical methods is necessary to characterize ADCs. Key techniques include:

  • Size Exclusion Chromatography (SEC): To quantify aggregates, monomer, and fragment content.

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and drug load distribution for cysteine-linked ADCs.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC for DAR determination, especially for site-specific ADCs.

  • Mass Spectrometry (MS): To confirm the identity of the ADC species and determine the molecular weight, providing orthogonal DAR measurement.

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Q: My conjugation reaction is resulting in a lower than expected or inconsistent DAR. What are the potential causes and how can I troubleshoot this?

A: Low or variable DAR is a common issue in ADC conjugation. Below is a troubleshooting guide to address this problem.

Troubleshooting Low DAR

TroubleshootingLowDAR cluster_reduction Antibody Reduction cluster_payload Drug-Linker cluster_conditions Reaction Conditions cluster_purification Purification start Low or Inconsistent DAR Observed check_reduction Verify Antibody Reduction Efficiency start->check_reduction check_payload Assess Drug-Linker Quality and Concentration start->check_payload check_conditions Evaluate Conjugation Reaction Conditions start->check_conditions check_purification Investigate Purification Process start->check_purification reduction_cause1 Incomplete Reduction of Disulfide Bonds check_reduction->reduction_cause1 payload_cause1 Degradation or Inaccurate Concentration of this compound Linker check_payload->payload_cause1 conditions_cause1 Suboptimal pH check_conditions->conditions_cause1 conditions_cause2 Incorrect Molar Ratio check_conditions->conditions_cause2 conditions_cause3 Presence of Impurities check_conditions->conditions_cause3 purification_cause1 Preferential Loss of Higher DAR Species check_purification->purification_cause1 reduction_solution1 Optimize reducing agent (TCEP/DTT) concentration and incubation time/temperature. reduction_cause1->reduction_solution1 payload_solution1 Use fresh, quality-controlled drug-linker. Verify concentration by UV-Vis. payload_cause1->payload_solution1 conditions_solution1 For thiol-maleimide conjugation, maintain pH between 6.5-7.5. conditions_cause1->conditions_solution1 conditions_solution2 Optimize molar excess of drug-linker to antibody. conditions_cause2->conditions_solution2 conditions_solution3 Ensure high purity of antibody and buffer components. conditions_cause3->conditions_solution3 purification_solution1 Optimize purification method (e.g., HIC, SEC) to minimize selective loss. purification_cause1->purification_solution1

Caption: Troubleshooting flowchart for low or inconsistent DAR.

Potential Cause Troubleshooting Steps
Incomplete Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. Ensure complete removal of the reducing agent before adding the drug-linker.
Degradation of this compound Linker Use a fresh, quality-controlled batch of the this compound linker. Confirm its concentration using UV-Vis spectroscopy before use. Due to the labile nature of CBI-dimer payloads, proper storage and handling are critical.
Suboptimal Reaction pH For common thiol-maleimide conjugation chemistries, maintain the reaction pH in the range of 6.5-7.5 to ensure specific and efficient reaction with thiol groups.
Incorrect Molar Ratio Systematically vary the molar excess of the this compound linker to the antibody to find the optimal ratio that yields the target DAR without excessive aggregation.
Interfering Buffer Components Ensure the conjugation buffer is free of substances that can react with the maleimide group or hinder the reaction, such as primary amines or other thiol-containing compounds.
Issue 2: High Levels of Aggregation in the Final ADC Product

Q: I am observing a significant amount of aggregation in my purified this compound ADC. What could be causing this and how can I mitigate it?

A: Aggregation is a major concern for ADCs with hydrophobic payloads like PBDs and CBIs. High levels of aggregation can impact efficacy, pharmacokinetics, and potentially induce an immunogenic response.

ADC Aggregation Pathway

ADCAggregation start Antibody + Hydrophobic Drug-Linker conjugation Conjugation Reaction start->conjugation adc_intermediate ADC with Exposed Hydrophobic Patches conjugation->adc_intermediate self_association Intermolecular Self-Association adc_intermediate->self_association soluble_aggregates Formation of Soluble Aggregates (Dimers, Trimers, etc.) self_association->soluble_aggregates insoluble_aggregates Formation of Insoluble Aggregates/Precipitation soluble_aggregates->insoluble_aggregates stress_factors Stress Factors (High Temp, Agitation, Freeze-Thaw) soluble_aggregates->stress_factors insoluble_aggregates->stress_factors

Caption: Factors contributing to ADC aggregation.

Potential Cause Mitigation Strategies
High DAR A higher DAR increases the overall hydrophobicity of the ADC. Consider targeting a lower average DAR (e.g., 2) to reduce the propensity for aggregation.
Hydrophobicity of this compound The inherent hydrophobicity of the payload is a primary driver. While the payload itself cannot be changed, the linker chemistry can be modified. Incorporating hydrophilic linkers (e.g., with PEG moieties) can help to offset the hydrophobicity of the payload.
Conjugation Process Conditions The use of organic co-solvents to dissolve the hydrophobic drug-linker can partially denature the antibody, exposing hydrophobic regions and promoting aggregation. Minimize the percentage of organic solvent and optimize the addition rate. Unfavorable buffer conditions (pH, ionic strength) can also contribute.
Formulation and Storage The final formulation of the ADC is critical for its stability. Screen different formulation buffers containing excipients such as polysorbates, sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) to identify conditions that minimize aggregation. Avoid harsh conditions like vigorous agitation and multiple freeze-thaw cycles.

Experimental Protocols

Disclaimer: The following protocols are general starting points for PBD dimer ADCs and should be optimized for your specific antibody and the this compound payload.

Protocol 1: this compound Conjugation to a Thiol-Engineered Antibody

Conjugation Workflow

ConjugationWorkflow start Start: Antibody in Buffer reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction buffer_exchange1 2. Buffer Exchange (Removes reducing agent) reduction->buffer_exchange1 conjugation 3. Conjugation (Add this compound linker) buffer_exchange1->conjugation quenching 4. Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification 5. Purification (e.g., SEC or HIC) quenching->purification characterization 6. Characterization (SEC, HIC, RP-HPLC, MS) purification->characterization final_product Final ADC Product characterization->final_product

Caption: A typical experimental workflow for ADC conjugation.

  • Antibody Preparation:

    • Start with a purified antibody (concentration typically 1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • If the antibody is not in an appropriate buffer, perform buffer exchange.

  • Antibody Reduction (for cysteine conjugation):

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A 10-fold molar excess of TCEP to antibody is a common starting point.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.0).

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound-linker in an organic solvent like DMSO.

    • Add the desired molar excess of the drug-linker solution to the reduced antibody. The final concentration of the organic solvent should be kept low (typically <10%) to minimize antibody denaturation and aggregation.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • To stop the reaction, add a quenching reagent like N-acetylcysteine in molar excess to the drug-linker to react with any unreacted maleimide groups.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other impurities using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). Calculate the weighted average DAR based on the peak areas.

Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Reduce the ADC sample with a reducing agent like DTT (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.

  • Column: A wide-pore C4 or C8 reversed-phase column (e.g., YMC-Triart Bio C4).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient to separate the unconjugated and conjugated light and heavy chains (e.g., 20-60% B over 30 minutes).

  • Flow Rate: 0.5-1.0 mL/min.

  • Temperature: 60-80°C.

  • Detection: UV at 280 nm.

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the different light and heavy chain species.

Protocol 4: Aggregation Analysis by Size Exclusion Chromatography (SEC)
  • Column: TSKgel G3000SWxl or similar SEC column.

  • Mobile Phase: A physiological buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. For hydrophobic ADCs, the addition of an organic modifier (e.g., 15% isopropanol) may be necessary to reduce non-specific interactions with the column matrix and improve peak shape.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments).

Quantitative Data Summary

Analytical Method Parameter Measured Typical Conditions/Observations for PBD ADCs
HIC-HPLC Drug-to-Antibody Ratio (DAR), Drug Load DistributionElution with a decreasing salt gradient. Higher DAR species are more hydrophobic and have longer retention times.
RP-HPLC Drug-to-Antibody Ratio (DAR)Requires reduction of the ADC. Separation of light and heavy chains with different drug loads.
SEC-HPLC Aggregation, FragmentationIsocratic elution. Aggregates elute first, followed by the monomer, and then fragments.
Mass Spectrometry Molecular Weight, DARNative MS can be used for intact ADC analysis. LC-MS of reduced chains provides detailed information on drug load.

This technical support center provides a foundational guide for troubleshooting the conjugation of this compound. Given the unique properties of each antibody and payload, empirical optimization of the provided protocols is essential for successful ADC development.

References

Technical Support Center: Overcoming Resistance to (+)-Cbi-cdpi2 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the potent DNA alkylating agent, (+)-Cbi-cdpi2, in cell lines.

Disclaimer: Information specifically detailing resistance to this compound is limited in publicly available literature. Therefore, this guide draws upon established principles of drug resistance to DNA alkylating agents and data from closely related duocarmycin analogs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the likely reasons?

A1: This is likely due to the development of acquired resistance. Cancer cells can adapt to drug pressure over time through various mechanisms. For a potent DNA alkylating agent like this compound, which is a duocarmycin analog, potential resistance mechanisms include:

  • Enhanced DNA Damage Repair (DDR): Upregulation of proteins involved in repairing DNA adducts and double-strand breaks caused by the drug.[4]

  • Alterations in Drug Efflux: Increased expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), which can pump the drug out of the cell.

  • Changes in Cell Cycle Checkpoints: Alterations in cell cycle regulation may allow cells to better tolerate DNA damage.[1]

  • Reduced Drug Activation: As this compound is often delivered as a payload in an antibody-drug conjugate (ADC), impaired internalization or processing of the ADC can lead to reduced availability of the active drug.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase (typically 5-fold or more) in the IC50 value indicates the development of resistance.

Q3: What are the first troubleshooting steps I should take if I suspect resistance?

A3:

  • Cell Line Authentication: Verify the identity of your cell line (e.g., through short tandem repeat profiling) to rule out contamination or misidentification.

  • Compound Integrity: Confirm the concentration and stability of your this compound stock solution.

  • Perform a Dose-Response Assay: Conduct a new IC50 determination to quantify the level of resistance.

  • Review Cell Culture Practices: Ensure consistent passaging and media conditions, as prolonged culture can lead to phenotypic drift.

Q4: My resistant cell line shows cross-resistance to other DNA damaging agents. Is this expected?

A4: Yes, this is possible. Resistance mechanisms, such as enhanced DNA repair or increased drug efflux, are often not specific to a single compound. Testing your resistant cell line against other alkylating agents (e.g., cisplatin, melphalan) and mechanistically distinct drugs can help elucidate the nature of the resistance.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Gradual decrease in this compound sensitivity over multiple passages. Development of a resistant sub-population.1. Perform a new IC50 assay to confirm the shift in sensitivity. 2. If resistance is confirmed, consider isolating single-cell clones to establish a homogeneously resistant line for mechanistic studies. 3. Investigate potential resistance mechanisms (see FAQs).
High variability in cell viability assay results. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Instability of the resistant phenotype.1. Ensure a uniform single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. If the resistant line is unstable, periodically culture the cells in the presence of a low concentration of this compound to maintain selective pressure.
No significant difference in IC50 between parental and suspected resistant cells. 1. Resistance mechanism is not based on reduced cell viability (e.g., altered apoptosis signaling). 2. The level of resistance is low. 3. Experimental error.1. Use alternative assays to assess drug efficacy, such as apoptosis assays (e.g., Annexin V staining) or cell cycle analysis. 2. Re-evaluate the dose range and incubation time in your viability assay. 3. Repeat the IC50 determination with careful attention to protocol details.

Quantitative Data Summary

The following table summarizes reported IC50 values for duocarmycin analogs in various cancer cell lines. This data can serve as a reference for expected potency in sensitive lines.

Compound Cell Line Cancer Type IC50 (pM)
Duocarmycin SA (DSA)Molm-14Acute Myeloid Leukemia11.12
Duocarmycin SA (DSA)HL-60Acute Myeloid Leukemia112.7
Duocarmycin A (DUMA)HeLa S3Cervical Carcinoma6
Duocarmycin B1HeLa S3Cervical Carcinoma35
Duocarmycin B2HeLa S3Cervical Carcinoma100
Duocarmycin C1HeLa S3Cervical Carcinoma8500
Duocarmycin C2HeLa S3Cervical Carcinoma570

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of the drug.

1. Initial IC50 Determination:

  • Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8, see Protocol 2).

2. Initial Drug Exposure:

  • Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

3. Dose Escalation:

  • Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration by 1.5- to 2-fold.
  • Monitor the cells closely. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase it again.

4. Stepwise Selection:

  • Repeat the recovery and dose-escalation steps until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

5. Characterization of Resistant Cells:

  • Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A 5- to 10-fold increase in IC50 is generally considered a stable resistant phenotype.
  • Cryopreserve the resistant cell line at various passages.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the IC50 of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a serial dilution of this compound.
  • Replace the culture medium with fresh medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for a duration relevant to the drug's mechanism of action (typically 48-72 hours).

4. MTT Addition:

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

5. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot for DNA Damage Response (DDR) Proteins

This protocol is to assess the activation of DDR pathways, a potential mechanism of resistance.

1. Cell Lysis:

  • Treat parental and resistant cells with this compound for the desired time.
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, γH2AX). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_drug_action Drug Action & Cellular Response cluster_resistance Mechanisms of Resistance CBI This compound DNA Nuclear DNA CBI->DNA Alkylates Minor Groove DrugEfflux Increased Drug Efflux (e.g., MDR1) CBI->DrugEfflux Pumped out Adduct DNA Adduct Formation DNA->Adduct DSB Double-Strand Breaks Adduct->DSB DDR DNA Damage Response (DDR) (ATM, ATR, etc.) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest EnhancedDDR Enhanced DDR DDR->EnhancedDDR AlteredCheckpoints Altered Cell Cycle Checkpoints CellCycleArrest->AlteredCheckpoints Survival Cell Survival & Proliferation EnhancedDDR->Survival DrugEfflux->Survival AlteredCheckpoints->Survival start Parental Cell Line ic50_initial Determine Initial IC50 (Protocol 2) start->ic50_initial expose_low Expose to low dose (~IC20) of this compound ic50_initial->expose_low culture Culture until proliferation rate recovers expose_low->culture increase_dose Increase drug concentration (1.5x - 2x) culture->increase_dose monitor Monitor for cell death increase_dose->monitor monitor->culture If high cell death, reduce dose stable_culture Culture at new concentration monitor->stable_culture If viable repeat Repeat dose escalation stable_culture->repeat repeat->increase_dose ic50_final Determine Final IC50 (Protocol 2) repeat->ic50_final After multiple rounds characterize Characterize Resistant Phenotype (e.g., Western Blot, Protocol 3) ic50_final->characterize end Resistant Cell Line characterize->end

References

Technical Support Center: Optimizing (+)-Cbi-cdpi2 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the optimization of (+)-Cbi-cdpi2 dosage for in vivo studies. Given the high potency and potential for toxicity of this DNA alkylating agent, a careful and systematic approach to dose-finding is critical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent synthetic analog of the natural product CC-1065. It belongs to the cyclopropabenzindole (CBI) class of compounds. Its primary mechanism of action is sequence-selective alkylation of DNA. Specifically, it binds to the minor groove of AT-rich regions of DNA and forms a covalent bond with the N3 position of adenine.[1][2] This DNA adduct disrupts normal cellular processes such as replication and transcription, ultimately leading to apoptotic cell death.[3] This mechanism is cell-cycle independent, allowing it to target both dividing and non-dividing cells.[4][5]

Q2: What are the expected challenges when working with this compound in vivo?

Researchers should be prepared for challenges related to the compound's high cytotoxicity, potential for delayed toxicity, and poor aqueous solubility. The parent compound, CC-1065, is known to cause lethal delayed hepatotoxicity at therapeutic doses in mice. Therefore, careful monitoring for signs of toxicity, including weight loss, changes in behavior, and liver function, is essential. Additionally, due to its hydrophobic nature, formulation of this compound for consistent and bioavailable delivery can be a significant hurdle.

Q3: How should I determine a starting dose for my in vivo studies?

Q4: What administration routes are suitable for this compound?

The choice of administration route will depend on the experimental goals and the formulation. Intravenous (IV) and intraperitoneal (IP) injections have been used for the parent compound CC-1065. IV administration provides immediate systemic exposure, while IP injection may result in slower absorption. The formulation will be a key factor; solutions for IV injection must be sterile and free of particulates.

Q5: What are some suitable vehicles for formulating this compound?

Given the poor aqueous solubility of duocarmycin analogs, a formulation that can safely and effectively solubilize the compound is necessary. Common approaches for poorly soluble compounds include:

  • Co-solvent systems: Using a mixture of a biocompatible solvent (e.g., DMSO, ethanol) and an aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.

  • Lipid-based formulations: Encapsulating the compound in liposomes or other lipid nanoparticles can improve solubility and alter pharmacokinetic properties.

  • Prodrug strategies: While more complex, converting the molecule into a more soluble prodrug that is activated in vivo is another approach.

It is crucial to test the stability and solubility of this compound in the chosen vehicle before starting animal studies.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No observable efficacy at predicted therapeutic doses. 1. Poor bioavailability due to formulation issues.2. Rapid clearance of the compound.3. The chosen animal model is resistant.1. Re-evaluate the formulation vehicle. Confirm solubility and stability. Consider alternative formulation strategies.2. Conduct a preliminary pharmacokinetic (PK) study to determine the compound's half-life and exposure levels.3. Ensure the target of interest is expressed and relevant in your xenograft or disease model.
High toxicity or rapid weight loss at low doses. 1. The compound is more potent than anticipated in the chosen species.2. Vehicle-related toxicity.3. Hypersensitivity of the animal strain.1. Reduce the starting dose significantly and use a slower dose escalation schedule.2. Run a vehicle-only control group to assess the toxicity of the formulation itself.3. Consult literature for the specific animal strain's sensitivity to cytotoxic agents.
Delayed toxicity (e.g., weight loss, lethargy) observed days or weeks after administration. 1. This is a known characteristic of the CC-1065 class of compounds, often related to hepatotoxicity.1. Implement a long-term monitoring plan (up to 60-70 days post-dosing).2. Include liver function tests (e.g., serum ALT/AST levels) and histological analysis of the liver in your study endpoints.3. Consider a fractionated dosing schedule (lower doses given more frequently) to potentially reduce peak exposure and associated toxicity.
Precipitation of the compound during formulation or injection. 1. The compound's solubility limit in the chosen vehicle has been exceeded.2. Temperature changes affecting solubility.1. Determine the maximum solubility of this compound in your vehicle. Do not exceed this concentration.2. Prepare the formulation at a controlled temperature. Gently warm the solution if appropriate for the compound's stability.

Quantitative Data Summary

The following tables provide data for the parent compound CC-1065 and related duocarmycin-based ADC payloads as a reference. This information should be used for guidance only, as the optimal dosage and toxicity profile of this compound must be determined empirically.

Table 1: In Vivo Toxicity of CC-1065 in Mice

Administration RouteDosing ScheduleLD50Observed ToxicityReference
Intravenous (IV)Single dose9 µg/kgDelayed hepatotoxicity, frank hepatic necrosis at high doses.
Intraperitoneal (IP)Single dose~6.90 µg/kgDelayed hepatotoxicity.
Intravenous (IV)5 daily doses0.3 µg/kg/dayDelayed hepatotoxicity.
Intraperitoneal (IP)5 daily doses0.14 µg/kg/dayDelayed hepatotoxicity.

Table 2: Preclinical Dosing of Duocarmycin-Based Antibody-Drug Conjugates (ADCs) in Mice

ADC NamePayloadDosing ScheduleDose (ADC)Animal ModelEfficacyReference
MGC018vc-seco-DUBAEvery 3 days (3 doses)5 mg/kg or 10 mg/kgNCI-H69 xenograftSignificant tumor growth inhibition.
SYD985vc-seco-DUBANot specifiedNot specifiedLow HER2-expressing breast cancer PDXPotent antitumor activity.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Select a relevant mouse strain (e.g., BALB/c, C57BL/6, or an immunodeficient strain like NOD/SCID for xenograft studies). Use 3-5 mice per group.

  • Formulation: Prepare this compound in a validated, sterile vehicle. Ensure complete solubilization.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 µg/kg) based on the toxicity data of CC-1065.

    • Include a vehicle-only control group.

    • Administer the compound via the chosen route (e.g., IV or IP).

    • Increase the dose in subsequent groups by a conservative factor (e.g., 1.5-2x).

  • Monitoring:

    • Monitor animal body weight daily for the first 14 days, then 2-3 times per week for up to 60 days.

    • Perform daily clinical observations for signs of toxicity (e.g., hunched posture, ruffled fur, lethargy, labored breathing).

    • The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss and results in no mortality or severe morbidity.

  • Endpoint Analysis: At the end of the study, or if humane endpoints are reached, perform a necropsy. Collect blood for complete blood count (CBC) and serum chemistry (especially liver enzymes). Collect major organs for histopathological analysis.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_response Cellular Response Cbi This compound Cbi_cyto This compound Cbi->Cbi_cyto Cellular Uptake DNA Nuclear DNA (AT-rich minor groove) Cbi_cyto->DNA Nuclear Translocation DNA_adduct Cbi-DNA Adduct DNA->DNA_adduct Alkylation Replication_block Replication Fork Stall DNA_adduct->Replication_block Transcription_block Transcription Inhibition DNA_adduct->Transcription_block DDR DNA Damage Response (ATR, ATM) Replication_block->DDR Apoptosis Apoptosis Transcription_block->Apoptosis DDR->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow cluster_preclinical Preclinical Phase Formulation Formulation Development (Solubility & Stability Testing) MTD Maximum Tolerated Dose (MTD) Study in Healthy Mice Formulation->MTD PK Pharmacokinetic (PK) Study (Single Dose) MTD->PK Determine dose for PK Efficacy Efficacy Study in Disease Model (e.g., Xenograft) MTD->Efficacy Select doses below MTD PK->Efficacy Inform dosing schedule Tox Repeat-Dose Toxicology Study Efficacy->Tox Confirm safety of efficacious dose Result Optimal In Vivo Dosage Tox->Result

Caption: Workflow for in vivo dosage optimization of this compound.

References

Technical Support Center: Purification of (+)-Cbi-cdpi2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-Cbi-cdpi2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental purification of this potent DNA alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

A1: The purification of this compound, a duocarmycin analog, presents several key challenges:

  • High Cytotoxicity: As a potent DNA alkylating agent, this compound is highly cytotoxic.[1][2][3] This necessitates the use of appropriate personal protective equipment (PPE) and containment strategies (e.g., fume hoods, glove boxes) to minimize exposure risk.

  • Chemical Instability: Duocarmycin analogs can be unstable under certain conditions. They may be susceptible to decomposition over time, even at low temperatures, and can undergo hydrolysis of the amide linkage, which is a known detoxification pathway.[4] Careful control of pH and temperature during purification is crucial.

  • Potential for Racemization: The chiral nature of this compound means there is a risk of racemization (formation of the inactive enantiomer) during synthesis or purification, which could impact the compound's biological activity.

  • Removal of Structurally Similar Impurities: The synthesis of complex molecules like this compound often results in the formation of byproducts and isomers that are structurally very similar to the target compound. These can be challenging to separate using standard chromatographic techniques.

  • Handling of Free Amine Groups: The presence of free amine groups in the molecule or its precursors can lead to poor separation during chromatography due to interactions with the stationary phase.

Q2: What type of chromatography is typically used for the purification of this compound and related analogs?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is the most common technique for the final purification of highly potent compounds like this compound. Reversed-phase chromatography is frequently employed, often using a C18 stationary phase. Due to the chiral nature of the molecule, chiral chromatography may be necessary to separate the desired (+) enantiomer from any unwanted (-) enantiomer that may have formed.

Q3: What are some common impurities that I should be aware of during the purification of this compound?

A3: While specific impurity profiles are often process-dependent, common impurities in the synthesis of complex heterocyclic molecules like this compound can include:

  • Starting materials and reagents: Unreacted starting materials and excess reagents from the final synthetic steps.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Isomers: Positional isomers or diastereomers formed during the synthesis.

  • Degradation products: Products resulting from the decomposition of this compound, such as hydrolysis products.

  • Enantiomeric impurity: The inactive (-)-Cbi-cdpi2 enantiomer.

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Analytical HPLC coupled with a UV detector is the standard method for monitoring the purity of fractions. The use of a mass spectrometer (LC-MS) is highly recommended for confirming the identity of the product and detecting any impurities. Chiral analytical HPLC methods are necessary to determine the enantiomeric purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification 1. Degradation of the compound: Instability on the column or during solvent evaporation.- Work at lower temperatures during purification and solvent removal.- Use buffered mobile phases to control pH.- Minimize the time the compound spends in solution.
2. Poor recovery from the column: Irreversible adsorption to the stationary phase.- Test different stationary phases and mobile phase modifiers.- Passivate the HPLC system if metal-sensitive compound degradation is suspected.
3. Incomplete elution: The compound may not be fully eluting from the column under the current conditions.- Modify the gradient to a stronger final solvent composition.- Incorporate a column wash step with a very strong solvent at the end of the run.
Poor Resolution/Co-elution of Impurities 1. Inappropriate stationary phase: The column chemistry is not suitable for separating the target compound from impurities.- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).- Consider using a different chromatography mode, such as normal phase or chiral chromatography.
2. Suboptimal mobile phase: The solvent system does not provide adequate selectivity.- Optimize the mobile phase composition (e.g., acetonitrile vs. methanol, different buffers and additives).- Adjust the pH of the mobile phase.
3. Column overloading: Injecting too much sample can lead to peak broadening and poor separation.- Reduce the injection volume or the concentration of the sample.- Move to a larger diameter preparative column if high throughput is needed.
Presence of Enantiomeric Impurity 1. Racemization during synthesis or workup: Basic or acidic conditions, or high temperatures, can cause racemization.- Review the synthetic and workup procedures to identify and mitigate conditions that could cause racemization.
2. Inadequate chiral separation: The chiral chromatography method is not effective.- Screen different chiral stationary phases (CSPs).- Optimize the mobile phase for the chiral separation (e.g., normal phase with alcohol modifiers).
Product Degradation Observed in Collected Fractions 1. Harsh solvent evaporation conditions: High temperatures or prolonged exposure to vacuum.- Use a rotary evaporator at low temperature and pressure.- Consider lyophilization if the compound is dissolved in a suitable solvent system.
2. Instability in the collection solvent: The pH or composition of the mobile phase is causing degradation over time.- Neutralize the collected fractions if an acidic or basic mobile phase was used.- Store collected fractions at low temperatures and protect from light.

Experimental Protocols

Due to the proprietary nature of drug development and the limited publicly available information, a specific, validated protocol for the purification of this compound is not available. However, a general approach based on the purification of similar duocarmycin analogs is provided below. Note: This is a representative protocol and must be optimized for your specific synthesis and impurity profile.

General Preparative HPLC Purification Protocol for a CBI-based Duocarmycin Analog

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography System:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.

    • Column: A reversed-phase C18 column suitable for preparative scale (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm and/or 320 nm).

  • Gradient Elution (Example):

    • Flow Rate: Dependent on the column diameter (e.g., 20-100 mL/min).

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B (linear gradient)

      • 35-40 min: 70% to 100% B (linear gradient)

      • 40-45 min: 100% B (column wash)

      • 45-50 min: Re-equilibration at 30% B

    • Fraction Collection: Collect fractions based on the UV signal, using peak detection logic.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC-UV and LC-MS to determine purity.

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure (e.g., rotary evaporation at low temperature).

    • Further dry the purified compound under high vacuum to obtain the final product.

Data Presentation

As specific quantitative data for the purification of this compound is not publicly available, the following table provides a template for summarizing purification data from your experiments.

Table 1: Purification Summary for this compound

Purification Step Starting Material (mg) Product Recovered (mg) Yield (%) Purity by HPLC (%) Enantiomeric Excess (%)
Crude Product1000--7595
Preparative HPLC100065065>98>99.5
Recrystallization (Optional)65058089>99.5>99.5
Overall 1000 580 58 >99.5 >99.5

Mandatory Visualizations

Experimental Workflow for Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Product->Sample_Prep Prep_HPLC Preparative HPLC (Reversed-Phase C18) Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Pool Pure Fractions Final_Product Purified this compound Solvent_Removal->Final_Product G cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response Duocarmycin This compound Minor_Groove DNA Minor Groove Binding (AT-rich sequences) Duocarmycin->Minor_Groove Alkylation Adenine-N3 Alkylation Minor_Groove->Alkylation DNA_Adduct DNA Adduct Formation Alkylation->DNA_Adduct DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

References

Technical Support Center: Stabilizing (+)-Cbi-cdpi2 for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (+)-Cbi-cdpi2, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions regarding the long-term storage and handling of this potent antibody-drug conjugate (ADC) toxin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C.[1] Following these conditions, the compound is expected to be stable for at least one year.[1] It is crucial to minimize exposure to light and moisture, as indole alkaloids can be sensitive to degradation under such conditions.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at 0-4°C for short-term use, and are considered stable for up to one month.[1] For longer-term storage of solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?

A3: Yes, inconsistent results can be a symptom of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to the degradation of this compound, affecting its potency and leading to variability in experimental outcomes. Refer to the troubleshooting guide below for a systematic approach to identifying the issue.

Q4: What are the visible signs of this compound degradation?

A4: While visual inspection is not a definitive measure of stability, any change in the appearance of the solid powder (e.g., color change, clumping) or the stock solution (e.g., precipitation, color change) could indicate degradation or contamination. Purity should always be confirmed analytically.

Q5: Can I store this compound at room temperature?

A5: No, it is not recommended. As with many complex indole alkaloids, storage at ambient temperature can lead to accelerated degradation.[2] The compound is shipped under ambient conditions as a non-hazardous chemical, but this is for short-term transit only.[1]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Observed Problem Potential Cause Recommended Action
Loss of compound activity or potency in assays. Degradation of this compound due to improper storage.1. Verify that the solid compound has been stored at -20°C in a dark, dry environment. 2. For stock solutions, confirm storage at 0-4°C (for up to one month) or -80°C for longer-term storage. 3. Prepare fresh stock solutions from a new vial of solid compound. 4. Perform a stability analysis of your current stock solution (see Experimental Protocols).
Precipitate forms in the stock solution upon thawing. Poor solubility or compound degradation.1. Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. 2. Gently warm the solution to 37°C to attempt redissolving the precipitate. 3. If the precipitate persists, it may be a degradation product. The solution should be discarded and a fresh one prepared.
Variability between experimental replicates. Inconsistent concentration of active this compound.1. Ensure thorough mixing of the stock solution after thawing. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Protect the stock solution from light during handling.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a method to determine the stability of this compound in a specific solvent under various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC or LC-MS system

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Light-protective vials

Methodology:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Divide the stock solution into multiple aliquots in light-protective vials.

  • Establish different storage conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • Designate a set of aliquots for each storage condition and time point.

  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound aliquot Aliquot into Light-Protective Vials prep_stock->aliquot storage_4c 4°C aliquot->storage_4c Time Points (0, 24, 48h...) storage_rt Room Temp aliquot->storage_rt Time Points (0, 24, 48h...) storage_37c 37°C aliquot->storage_37c Time Points (0, 24, 48h...) analysis HPLC / LC-MS Analysis storage_4c->analysis storage_rt->analysis storage_37c->analysis data Calculate % Remaining analysis->data

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Solid: -20°C, dark, dry Solution: 4°C or -80°C) start->check_storage check_handling Review Handling Procedures (Freeze-thaw cycles, light exposure) check_storage->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh run_control Run Experiment with Fresh and Old Stock prepare_fresh->run_control compare_results Compare Results run_control->compare_results issue_resolved Issue Resolved compare_results->issue_resolved Fresh stock works other_factors Investigate Other Experimental Variables compare_results->other_factors No difference

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Reducing Off-Target Effects of (+)-Cbi-cdpi2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of (+)-Cbi-cdpi2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent DNA alkylating agent and a functional analog of the natural product CC-1065.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA and alkylating the N3 position of adenine bases within AT-rich sequences.[1] This covalent modification of DNA disrupts cellular processes like replication and transcription, leading to cytotoxicity. It is also utilized as a toxin in antibody-drug conjugates (ADCs).[1][2]

Q2: What are the likely off-target effects of this compound?

The principal off-target effects of this compound are related to its primary mechanism of action:

  • Alkylation of unintended DNA sequences: While this compound shows a preference for certain AT-rich sequences, it can alkylate other accessible sites in the genome, leading to unintended DNA damage and subsequent cellular toxicity in non-target cells or off-target gene disruption.

  • Genotoxicity: As a DNA alkylating agent, this compound can cause mutations and chromosomal damage, which are significant off-target effects.

While the primary target is DNA, it is also prudent to consider potential off-target interactions with other cellular components. However, specific non-DNA off-targets for this compound have not been extensively documented in publicly available literature.

Q3: How can I improve the sequence specificity of this compound?

One strategy to enhance the DNA sequence specificity of CBI-based compounds is to conjugate them with DNA-binding moieties. For instance, Pyrrole-Imidazole (Py-Im) polyamides, which can be designed to bind specific DNA sequences, have been conjugated to CBI derivatives to direct the alkylation to a predetermined locus, thereby reducing off-target alkylation.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in control cell lines.

High cytotoxicity in non-target or control cell lines suggests significant off-target effects. Here’s how to troubleshoot this issue:

Question: Have you optimized the concentration of this compound? Answer: It is crucial to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect while minimizing toxicity in control cells.

Question: Are you using appropriate controls? Answer: To distinguish between on-target and off-target effects, consider using a structurally similar but inactive analog of this compound as a negative control.

Question: Have you confirmed target engagement in your experimental system? Answer: A target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), can verify that this compound is interacting with its intended DNA target in your cells.

Issue 2: Suspected off-target DNA alkylation.

If you suspect that the observed phenotype is due to the alkylation of unintended DNA sequences, the following steps can help you investigate and mitigate the issue.

Question: How can I identify the DNA binding sites of this compound in my system? Answer: High-resolution DNA footprinting techniques can be employed to map the binding sites of this compound on a specific DNA sequence.

Question: How can I assess the overall genotoxicity of my compound? Answer: A battery of in vitro and in vivo genotoxicity assays can be performed to evaluate the potential for DNA damage, mutations, and chromosomal aberrations.

Data Presentation

Table 1: Comparison of Cytotoxicity of a Hypothetical CBI-CDPI2 Analog Conjugated with a Sequence-Specific Polyamide

CompoundTarget Cell Line (IC50, nM)Control Cell Line (IC50, nM)Selectivity Index (Control/Target)
This compound1.55.03.3
Cbi-cdpi2-Polyamide Conjugate1.225.020.8

This table illustrates how conjugation with a sequence-specific polyamide could potentially improve the selectivity of a CBI-CDPI2 analog.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for assessing the engagement of this compound with its DNA target in cells.

Workflow Diagram:

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble DNA-binding proteins (e.g., by Western Blot) C->D

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Analyze the amount of a known DNA-binding protein (as a surrogate for DNA accessibility) in the soluble fraction by Western blot or other quantitative protein detection methods. Increased thermal stability of the protein in the drug-treated samples suggests target engagement.

High-Resolution DNA Footprinting

This protocol provides a general framework for identifying the DNA binding sites of this compound.

Workflow Diagram:

Footprinting_Workflow A Label DNA fragment (e.g., with 32P or fluorescent dye) B Incubate DNA with This compound A->B C Partially cleave DNA (e.g., with DNase I or hydroxyl radicals) B->C D Analyze fragments by denaturing gel electrophoresis C->D

Caption: Workflow for High-Resolution DNA Footprinting.

Methodology:

  • DNA Preparation: Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled DNA with varying concentrations of this compound to allow for binding.

  • Cleavage: Treat the DNA-(+)-Cbi-cdpi2 complexes with a DNA cleaving agent, such as DNase I or hydroxyl radicals. The regions where this compound is bound will be protected from cleavage.

  • Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis. The "footprint," a region with no cleavage, will reveal the binding site of this compound.

In Vitro Transcription Assay for Off-Target Alkylation Assessment

This assay can be used to assess if off-target DNA alkylation by this compound functionally impairs gene transcription.

Workflow Diagram:

Transcription_Assay_Workflow A Incubate DNA template (with potential off-target sites) with this compound B Perform in vitro transcription reaction A->B C Purify and quantify the resulting RNA B->C D Compare RNA yield to untreated control C->D

Caption: Workflow for In Vitro Transcription Assay.

Methodology:

  • DNA Treatment: Incubate a linear DNA template containing a promoter and a gene of interest (with potential off-target binding sites) with this compound.

  • In Vitro Transcription: Add the treated DNA to an in vitro transcription reaction mix containing RNA polymerase and ribonucleotides.

  • RNA Quantification: After the reaction, purify the newly synthesized RNA and quantify it using a sensitive method like RT-qPCR.

  • Analysis: A reduction in RNA yield compared to an untreated control DNA template indicates that alkylation by this compound has inhibited transcription.

Strategies for Mitigating Off-Target Effects

Diagram of Logical Relationships:

Mitigation_Strategies cluster_pre Pre-Experimental cluster_exp Experimental cluster_post Post-Experimental A In Silico Prediction of Off-Target Binding Sites B Design of Analogs with Improved Specificity (e.g., Polyamide Conjugates) A->B C Dose-Response Optimization E Target Engagement Validation (e.g., CETSA) C->E D Use of Inactive Controls D->E F Off-Target Profiling (e.g., Kinase Panels) F->B G Genotoxicity Assessment G->B

Caption: Strategies to Reduce Off-Target Effects of this compound.

References

Technical Support Center: (+)-Cbi-cdpi2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Cbi-cdpi2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent DNA alkylating agent.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent synthetic compound belonging to the cyclopropabenzindole (CBI) family. It is an enhanced functional analog of the natural product CC-1065. Its primary mechanism of action is as a DNA alkylating agent.[1] It forms a covalent bond with the N3 position of adenine within the minor groove of DNA, which can lead to DNA strand breakage and ultimately, cell death.[1] Due to its high cytotoxicity, it is often utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Q2: What are the main applications of this compound in research?

A2: The principal application of this compound is in the development of antibody-drug conjugates (ADCs). Researchers use it as a cytotoxic payload to be attached to monoclonal antibodies that target specific tumor-associated antigens. This approach aims to deliver the potent drug specifically to cancer cells, minimizing systemic toxicity.[2] It is also used in in vitro cytotoxicity studies to evaluate its potency against various cancer cell lines and to study the mechanisms of DNA damage and repair.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a highly cytotoxic and potentially mutagenic compound. Standard laboratory personnel protective equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory. All work with the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood. Waste containing this compound must be disposed of as hazardous chemical waste according to institutional guidelines.

II. Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, presented in a question-and-answer format.

A. Solubility and Stability Issues

Q4: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

A4: this compound has low aqueous solubility. The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). To prepare a stock solution, add the DMSO directly to the vial of pre-weighed this compound and vortex gently until fully dissolved. Sonication can be used sparingly if needed, but avoid excessive heating. For aqueous working solutions, dilute the DMSO stock solution into the desired aqueous buffer or cell culture medium immediately before use. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your experiment should typically be kept below 0.5%.

Q5: My this compound solution appears to have precipitated after dilution in an aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Decrease Final Concentration: The most straightforward solution is to work with lower final concentrations of the compound.

  • Optimize Co-solvent Percentage: While minimizing DMSO is important, a slightly higher percentage (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound in aqueous buffers immediately before adding them to your experiment. Do not store aqueous dilutions.

B. In Vitro Cytotoxicity Assays

Q6: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?

A6: Inconsistent IC50 values in cytotoxicity assays can arise from several factors. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Suggestions
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure they are in the logarithmic growth phase for the duration of the experiment.
Compound Adsorption This compound may adsorb to plasticware. Use low-adsorption plates and pipette tips. Pre-wetting pipette tips with the dilution buffer can also help.
Assay Interference At high concentrations, this compound may interfere with certain assay reagents (e.g., MTT, resazurin). Run a cell-free control to check for direct chemical reduction of the assay dye by the compound.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental samples, or ensure proper humidification of the incubator.
Cell Line Variability Ensure you are using a consistent passage number of your cell line. High-passage number cells can have altered sensitivity to drugs.

Q7: I am seeing a U-shaped dose-response curve in my cytotoxicity assay, where cell viability appears to increase at the highest concentrations. Why is this happening?

A7: A U-shaped or biphasic dose-response curve is often an artifact of the assay method.[3]

  • Compound Precipitation: At very high concentrations, this compound may precipitate out of the solution. These precipitates can scatter light or otherwise interfere with the optical readings of the plate reader, leading to an artificially high signal that is misinterpreted as increased cell viability.[3]

  • Direct Chemical Interference: The compound itself may directly interact with the assay reagent. For example, it could chemically reduce a tetrazolium salt (like MTT) or resazurin, causing a color change that is independent of cellular metabolic activity.

  • Solution: Visually inspect the wells for any signs of precipitation. Also, run a cell-free assay with the compound and the viability reagent to check for any direct chemical interaction.

C. Antibody-Drug Conjugate (ADC) Experiments

Q8: I am experiencing a low drug-to-antibody ratio (DAR) after conjugating this compound to my antibody. How can I improve this?

A8: Achieving the desired DAR is a critical challenge in ADC development. Low DAR can result from several factors related to the antibody, the linker-payload, and the reaction conditions.

Parameter Troubleshooting Strategies
Antibody Purity Use a highly purified antibody (>95% purity) to avoid competing reactions with protein impurities.
Antibody Concentration Ensure the antibody concentration is optimal for the conjugation reaction. Low antibody concentrations can reduce conjugation efficiency.
Linker-Payload Solubility The hydrophobic nature of this compound can lead to poor solubility of the linker-payload in aqueous conjugation buffers. Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve solubility.
Reaction pH Optimize the pH of the conjugation buffer for the specific linker chemistry being used (e.g., for maleimide-thiol conjugation, a pH of 6.5-7.5 is typical).
Reaction Time and Temperature Systematically optimize the incubation time and temperature. Longer reaction times may increase conjugation but can also lead to antibody aggregation.
Antibody Reduction (for thiol conjugation) If using a linker that reacts with thiols, ensure complete and controlled reduction of the antibody's interchain disulfide bonds using a sufficient concentration of a reducing agent like TCEP. Remove excess reducing agent before adding the linker-payload.

Q9: My ADC is showing high levels of aggregation after conjugation and purification. What can I do to minimize this?

A9: ADC aggregation is a common problem, often driven by the hydrophobicity of the payload.

  • Optimize DAR: A very high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more homogenous DAR.

  • Formulation Buffer: After purification, formulate the ADC in a buffer that promotes stability. This may include excipients such as non-ionic surfactants (e.g., polysorbate 20) or sugars (e.g., sucrose, trehalose).

  • Purification Method: Use size-exclusion chromatography (SEC) to remove aggregates after the conjugation reaction. Hydrophobic interaction chromatography (HIC) can also be used to separate ADC species with different DARs and remove unconjugated antibody.

  • Storage Conditions: Store the purified ADC at the recommended temperature (typically 2-8°C) and concentration. Avoid repeated freeze-thaw cycles.

III. Experimental Protocols & Methodologies

A. General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

B. Conceptual Workflow for ADC Conjugation (Thiol-based)

This is a generalized workflow. Specific details will depend on the chosen linker chemistry.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification ADC Purification Ab Monoclonal Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Ab->Reduction Purification1 Removal of Reducing Agent (e.g., Desalting Column) Reduction->Purification1 Reaction Conjugation Reaction (pH 6.5-7.5) Purification1->Reaction LinkerPayload This compound Linker LinkerPayload->Reaction Purification2 Purification of ADC (e.g., SEC or HIC) Reaction->Purification2 Analysis Characterization (DAR, Aggregation) Purification2->Analysis

Caption: Conceptual workflow for the conjugation of this compound to an antibody via thiol chemistry.

IV. Signaling Pathway

DNA Damage and Cell Cycle Arrest Pathway

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. This typically leads to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis.

DNA_Damage_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Cbi_cdpi2 This compound DNA_Alkylation DNA Alkylation (Adenine N3) Cbi_cdpi2->DNA_Alkylation DNA_Damage DNA Damage (Strand Breaks) DNA_Alkylation->DNA_Damage DDR DNA Damage Response Activation (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis Severe Damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest DNA_Repair DNA Repair DDR->DNA_Repair CellCycleArrest->Apoptosis Unrepaired Damage CellCycleArrest->DNA_Repair DNA_Repair->CellCycleArrest Successful Repair (Cycle Resumes)

References

Technical Support Center: (+)-Cbi-cdpi2 DNA Footprinting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for method refinement in (+)-Cbi-cdpi2 DNA footprinting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in DNA footprinting?

This compound is a sequence-selective DNA alkylating agent. The cyclopropabenzindole (CBI) moiety is the reactive component that forms a covalent bond with DNA bases, primarily at the N3 position of adenine in the minor groove. In DNA footprinting, this alkylation reaction is used to map the binding sites of the compound. Following alkylation, the DNA is typically treated with piperidine, which induces strand scission at the modified bases. The resulting DNA fragments are then separated by gel electrophoresis, and the binding site is identified as a "footprint" or a region of protection from cleavage.

Q2: What is the difference between DNase I footprinting and chemical footprinting with this compound?

DNase I footprinting uses an enzyme (DNase I) to cleave the DNA backbone. A bound protein or small molecule protects the DNA from enzymatic cleavage, leaving a "footprint" on the gel. In contrast, this compound is a chemical agent that actively modifies the DNA at its binding site. The footprint is revealed after a subsequent chemical cleavage step (e.g., with piperidine) at the sites of alkylation. Chemical footprinting can often provide higher resolution than enzymatic methods.[1]

Q3: How can I quantify the binding affinity of this compound from my footprinting data?

Quantitative footprinting can be performed by titrating the concentration of this compound and analyzing the intensity of the bands on the gel. By plotting the change in band intensity at the binding site as a function of the compound's concentration, you can determine the relative binding affinity.[2] Densitometric analysis of the autoradiograms is used to obtain the data for these binding curves.[3][4] Specialized software can be used for automated analysis of the footprinting gels to help interpret the data.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No footprint observed 1. Inactive this compound: The compound may have degraded. 2. Inefficient Alkylation: Reaction conditions (time, temperature, buffer) may be suboptimal. 3. No specific binding site: The DNA sequence used may not contain a high-affinity binding site for the compound.1. Verify the integrity and activity of the this compound stock. 2. Optimize alkylation time and temperature. Ensure the buffer composition is appropriate. 3. Test a different DNA sequence with a known or predicted binding motif for this class of compounds.
Smearing in the gel lanes 1. Piperidine reaction issues: Incomplete piperidine cleavage or side reactions. 2. DNA degradation: Nuclease contamination or harsh sample preparation. 3. Gel electrophoresis problems: Incorrect gel concentration, buffer issues, or running conditions.1. Ensure complete removal of piperidine by lyophilization. Optimize piperidine concentration and incubation time/temperature. 2. Use sterile, nuclease-free reagents and handle samples on ice. 3. Prepare fresh gels and running buffer. Optimize electrophoresis conditions (voltage, temperature).
Uniformly weak bands across the lane 1. Insufficient DNA loading. 2. Inefficient radiolabeling of the DNA probe. 3. Poor recovery of DNA after precipitation. 1. Quantify DNA concentration before loading and ensure consistency. 2. Check the specific activity of the radiolabel and optimize the kinase reaction. 3. Ensure complete precipitation and careful removal of the supernatant.
"Smiling" or distorted bands on the gel 1. Overheating of the gel. 2. Uneven polymerization of the gel. 3. High salt concentration in the samples. 1. Run the gel at a lower voltage or use a cooling system. 2. Ensure the gel solution is well-mixed and allowed to polymerize evenly. 3. Desalt the samples before loading.
Hypersensitive sites observed DNA conformational changes: The binding of this compound may induce a change in the DNA structure that makes certain phosphodiester bonds more susceptible to cleavage.These are often real and informative results. Map these sites carefully as they can provide additional information about the binding mode and its effect on DNA structure.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a this compound footprinting experiment. The dissociation constant (Kd) is determined from the concentration of this compound required to achieve 50% protection of the binding site.

DNA Sequence IDBinding Site Location (bp)This compound Concentration for 50% Protection (nM)Apparent Dissociation Constant (Kd) (nM)
Promoter X-110 to -1055050
Promoter X-75 to -70120120
Gene Y Intron 2+540 to +5452525
Control DNA (no binding)N/A>1000>1000

Experimental Protocols

Protocol 1: End-Labeling of DNA Probe
  • Restriction Digest: Digest plasmid DNA containing the target sequence with a suitable restriction enzyme to generate a fragment of 150-300 bp.

  • Dephosphorylation: Treat the digested DNA with calf intestinal alkaline phosphatase (CIAP) to remove the 5' phosphate groups.

  • Radiolabeling: End-label the dephosphorylated DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Purification: Purify the radiolabeled probe using a spin column or by gel electrophoresis to remove unincorporated nucleotides.

Protocol 2: this compound Alkylation and Footprinting
  • Binding Reaction: Incubate the ³²P-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

  • Alkylation: Allow the alkylation reaction to proceed for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C).

  • DNA Precipitation: Stop the reaction and precipitate the DNA using ethanol.

  • Piperidine Cleavage: Resuspend the DNA pellet in 1 M piperidine. Heat at 90°C for 30 minutes to induce strand scission at the alkylated sites.

  • Sample Preparation: Lyophilize the samples to remove the piperidine. Resuspend the DNA in formamide loading buffer.

  • Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide sequencing gel.

  • Autoradiography: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the DNA fragments.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_reaction Footprinting Reaction cluster_analysis Analysis prep1 Restriction Digest prep2 Dephosphorylation prep1->prep2 prep3 5' End-Labeling (³²P) prep2->prep3 prep4 Probe Purification prep3->prep4 react1 Incubate DNA with This compound prep4->react1 react2 Alkylation react1->react2 react3 Ethanol Precipitation react2->react3 analysis1 Piperidine Cleavage react3->analysis1 analysis2 Denaturing PAGE analysis1->analysis2 analysis3 Autoradiography analysis2->analysis3 analysis4 Data Analysis analysis3->analysis4

Caption: Workflow for this compound chemical footprinting.

dna_alkylation_mechanism cluster_dna DNA Minor Groove cluster_compound This compound DNA_helix 5'-...A-T...-3' 3'-...T-A...-5' alkylation Alkylation DNA_helix->alkylation CBI CBI Moiety (Electrophile) cdpi2 cdpi2 Moiety (DNA Binding) CBI->alkylation Activation cdpi2->DNA_helix Sequence- specific binding product Covalent Adduct (Adenine-N3) alkylation->product

Caption: Mechanism of DNA alkylation by this compound.

References

Technical Support Center: Enhancing the Specificity of (+)-CBI-CDPI2 Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-CBI-CDPI2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your DNA alkylation experiments, helping you to enhance the specificity and efficiency of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound DNA alkylation?

A1: this compound is a sequence-selective DNA alkylating agent that operates through a covalent binding mechanism. It preferentially targets the N3 position of adenine bases located within the minor groove of AT-rich sequences in double-stranded DNA.[1] The molecule's unique structure allows it to fit snugly into the minor groove, positioning its reactive cyclopropane ring for a highly specific alkylation reaction.

Q2: My alkylation reaction is showing low efficiency. What are the potential causes?

A2: Low alkylation efficiency can stem from several factors:

  • Suboptimal DNA Conformation: The target DNA sequence may not be in the appropriate B-form conformation, or the minor groove may be sterically hindered.

  • Degradation of this compound: The compound may have degraded due to improper storage or handling. It is sensitive to light and temperature.

  • Incorrect Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly influence the binding affinity and reactivity of this compound.

  • Presence of Inhibitors: Contaminants in the DNA sample or reaction buffer could interfere with the binding or alkylation process.

Q3: I am observing off-target alkylation. How can I improve the specificity?

A3: Enhancing the specificity of this compound alkylation is crucial for reliable experimental outcomes. Consider the following strategies:

  • Optimize Reaction Time and Temperature: Shorter incubation times and lower temperatures can help minimize non-specific reactions.

  • Adjust Compound Concentration: Using the lowest effective concentration of this compound can reduce the likelihood of off-target binding.

  • Verify DNA Sequence and Purity: Ensure the target DNA sequence contains the preferred AT-rich binding sites and is free from contaminants. The presence of GC-rich regions can sometimes lead to non-specific interactions.

  • Buffer Composition: The presence of divalent cations or other molecules in the buffer could alter DNA structure and affect binding specificity.

Q4: How can I confirm that the alkylation has occurred at the intended site?

A4: Several methods can be employed to verify the site of alkylation:

  • Thermally Induced Strand Cleavage: Alkylation at the N3 position of adenine makes the DNA backbone susceptible to cleavage upon heating. The resulting fragments can be analyzed by gel electrophoresis to map the alkylation sites.

  • Acidic Depurination: A milder alternative to thermal cleavage involves acidic depurination to release the alkylated base, followed by analysis.

  • Ligation-Mediated PCR (LMPCR): This sensitive technique can be used to map alkylation sites at the nucleotide level within a specific gene.[2]

  • High-Resolution Gel Electrophoresis: Comparing the mobility of DNA fragments after the alkylation reaction and cleavage can pinpoint the location of the adduct.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound alkylation experiments.

Problem Potential Cause Recommended Solution
No or very faint bands on the sequencing gel after thermal cleavage. 1. Alkylation reaction failed. 2. Insufficient amount of starting DNA. 3. Inefficient thermal cleavage. 1. Verify the integrity and concentration of this compound. Prepare fresh solutions if necessary. Review and optimize the alkylation protocol (see Experimental Protocols section). 2. Increase the amount of DNA in the reaction. Ensure accurate quantification of the starting material. 3. Ensure the heating step is performed at the correct temperature (typically around 90-95°C) and for a sufficient duration (e.g., 30 minutes).
Smearing of bands on the gel. 1. DNA degradation. 2. Non-specific cleavage. 3. Gel electrophoresis issues. 1. Handle DNA carefully to avoid mechanical shearing. Use nuclease-free water and reagents. 2. Optimize the concentration of this compound and the reaction time to minimize random DNA damage. 3. Prepare fresh gels and running buffer. Ensure proper polymerization of the gel and run at an appropriate voltage.
Multiple unexpected bands, indicating off-target alkylation. 1. High concentration of this compound. 2. Prolonged reaction time. 3. Presence of non-canonical DNA structures. 1. Perform a concentration titration to find the optimal concentration of this compound for your specific DNA target. 2. Conduct a time-course experiment to determine the shortest incubation time required for efficient on-target alkylation. 3. Analyze the DNA sequence for potential secondary structures or alternative binding sites. Consider redesigning the DNA substrate if necessary.
Inconsistent results between experiments. 1. Variability in reagent preparation. 2. Inconsistent reaction conditions. 3. Operator-dependent variability. 1. Prepare fresh stock solutions of this compound and buffers for each set of experiments. Aliquot and store reagents properly. 2. Use a calibrated incubator or water bath to ensure consistent temperature. Precisely control incubation times. 3. Develop a standardized protocol and ensure all steps are performed consistently by all users.

Quantitative Data Summary

The efficiency of DNA alkylation by CBI analogs can be significantly influenced by structural modifications. The following table summarizes the relative alkylation efficiency of different CBI analogs.

Compound Modification Relative DNA Alkylation Efficiency Reference
Analog 2Parent CBI compound1x[3]
Analog 3Trimethylammonium salt addition100x[3]
Analog 4Trimethylammonium salt addition100x[3]
Analog 5Trimethylammonium salt addition (different position)100x (with altered selectivity)

This data highlights that the introduction of a positively charged group can dramatically enhance DNA alkylation efficiency, likely by promoting electrostatic interactions with the negatively charged DNA backbone.

Experimental Protocols

Detailed Protocol for this compound DNA Alkylation

This protocol provides a general framework for the alkylation of a target DNA fragment with this compound. Optimization may be required for specific DNA sequences and experimental goals.

Materials:

  • Double-stranded DNA (dsDNA) fragment with a known AT-rich sequence

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Alkylation Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Glycogen (molecular biology grade)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • dsDNA (e.g., 1 µg)

    • Alkylation Buffer (to a final volume of 50 µL)

    • This compound (add last, to a final concentration of 1-10 µM)

    • Nuclease-free water to 50 µL

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.

  • Reaction Quenching (Optional): To stop the reaction, you can add a quenching agent like a thiol-containing compound (e.g., dithiothreitol) or proceed directly to DNA precipitation.

  • DNA Precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

    • Add 1 µL of glycogen.

    • Add 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend DNA: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water) for downstream analysis.

Protocol for Analysis of Alkylation Sites by Thermally Induced Strand Cleavage

Materials:

  • Alkylated DNA sample

  • Loading dye (e.g., formamide-based)

  • Denaturing polyacrylamide gel (e.g., 8%)

  • TBE buffer

  • DNA size markers

Procedure:

  • Thermal Cleavage:

    • To the resuspended alkylated DNA, add an equal volume of loading dye.

    • Heat the sample at 95°C for 5-10 minutes to induce strand cleavage at the alkylated adenine sites.

    • Immediately place the sample on ice to prevent re-annealing.

  • Gel Electrophoresis:

    • Pre-run the denaturing polyacrylamide gel in TBE buffer.

    • Load the heat-denatured sample and DNA size markers onto the gel.

    • Run the gel at a constant power until the desired separation is achieved.

  • Visualization:

    • Stain the gel with a suitable DNA stain (e.g., SYBR Gold or silver staining).

    • Visualize the DNA fragments using an appropriate imaging system. The bands will correspond to the cleavage sites, allowing for the mapping of the alkylation locations.

Visualizations

experimental_workflow cluster_alkylation DNA Alkylation cluster_analysis Analysis dna Target DNA reaction Alkylation Reaction (37°C, 1-4h) dna->reaction cbi This compound cbi->reaction buffer Alkylation Buffer buffer->reaction cleavage Thermal Cleavage (95°C) reaction->cleavage gel Denaturing PAGE cleavage->gel visualization Visualization & Site Mapping gel->visualization

Caption: Experimental workflow for this compound DNA alkylation and analysis.

troubleshooting_logic cluster_causes cluster_solutions start Low Alkylation Efficiency? cause1 Degraded this compound start->cause1 Yes cause2 Suboptimal Buffer start->cause2 Yes cause3 Poor DNA Quality start->cause3 Yes cause4 Incorrect Incubation start->cause4 Yes no Proceed with Analysis start->no No sol1 Use Fresh Reagent cause1->sol1 sol2 Optimize pH & Ionic Strength cause2->sol2 sol3 Purify DNA cause3->sol3 sol4 Verify Temp & Time cause4->sol4 end Improved Efficiency sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment sol4->end Re-run Experiment

References

Validation & Comparative

A Comparative Analysis of the DNA Alkylating Agents: (+)-CBI-CDPI2 vs. CC-1065

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enhanced potency and activity of the synthetic analogue (+)-CBI-CDPI2 over its natural predecessor, CC-1065.

In the landscape of potent antitumor agents, the duocarmycin family of natural products, including the well-studied CC-1065, has garnered significant attention for its remarkable DNA alkylating capabilities. These molecules exert their cytotoxic effects by binding to the minor groove of DNA and selectively alkylating the N3 position of adenine. This covalent modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Continuous research in this field has led to the development of synthetic analogues with improved stability and even greater potency. Among these, this compound, a derivative of 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI), stands out as a testament to the success of rational drug design. This guide provides a comprehensive comparison of the biological activity of this compound and its parent compound, CC-1065, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of both compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency. As demonstrated in the table below, CBI-based analogues consistently exhibit superior cytotoxicity compared to CC-1065.

CompoundCell LineIC50 (ng/mL)IC50 (pM)Reference
CC-1065L12100.02~40[1]
This compoundL1210Not explicitly stated, but CBI analogues are reported to be 4-fold more potent than CC-1065.Significantly lower than CC-1065[2]
Other CBI AnaloguesL1210-2-3 pM

Mechanism of Action: DNA Alkylation and Downstream Signaling

Both CC-1065 and this compound are DNA minor groove alkylating agents. They recognize and bind to specific AT-rich sequences in the DNA minor groove. This binding event is followed by a covalent reaction where the cyclopropane ring of the drug molecule opens and forms a bond with the N3 position of an adenine base. This irreversible DNA damage is the primary trigger for the cytotoxic effects of these compounds.

The formation of DNA adducts by these agents activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and stalled replication forks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the DDR pathway can trigger apoptosis (programmed cell death), eliminating the damaged cell.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 Cellular Response CC1065 CC-1065 / this compound DNA_Alkylation DNA Minor Groove Alkylation (Adenine-N3) CC1065->DNA_Alkylation Binds to AT-rich sequences DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Damage Sensing CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis If damage is irreparable

Caption: DNA Damage Response Pathway initiated by CC-1065 and this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., L1210)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound and CC-1065 stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and CC-1065 in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of This compound and CC-1065 incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.
DNA Alkylation Assay (Thermal Cleavage Assay)

This assay is used to determine the sequence specificity and efficiency of DNA alkylation by the compounds. Alkylation at the N3 position of adenine weakens the glycosidic bond, making the DNA susceptible to cleavage at that site upon heating.

Materials:

  • A specific DNA fragment of known sequence, labeled at one 5'-end with 32P.

  • This compound and CC-1065

  • Reaction buffer (e.g., Tris-HCl, pH 7.2)

  • Loading dye (formamide, xylene cyanol, bromophenol blue)

  • Polyacrylamide gel for sequencing

  • Piperidine (1 M)

Procedure:

  • DNA Labeling: A specific DNA fragment is radiolabeled at the 5'-end using T4 polynucleotide kinase and [γ-32P]ATP.

  • Alkylation Reaction: The 32P-labeled DNA is incubated with varying concentrations of this compound or CC-1065 in the reaction buffer at 37°C for a defined period.

  • Thermal Cleavage: The reaction is stopped, and the DNA is precipitated. The DNA pellet is then resuspended in a neutral buffer and heated at 90-100°C to induce strand cleavage at the alkylated adenine sites.

  • Piperidine Treatment (optional): For complete cleavage at the abasic site, the heated DNA can be treated with 1 M piperidine.

  • Gel Electrophoresis: The cleaved DNA fragments are separated by size on a high-resolution denaturing polyacrylamide sequencing gel.

  • Autoradiography: The gel is dried and exposed to an X-ray film to visualize the radiolabeled DNA fragments. The positions of the cleaved bands reveal the specific adenine residues that were alkylated.

Conclusion

The development of this compound represents a significant advancement in the field of DNA alkylating agents. By modifying the core structure of the natural product CC-1065, researchers have created a more stable and, consequently, a more potent antitumor compound. While both agents share a common mechanism of action, the enhanced activity of this compound underscores the power of medicinal chemistry in optimizing the therapeutic potential of natural products. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the activities of these and other related compounds in the ongoing search for more effective cancer therapies.

References

Comparative Analysis of (+)-Cbi-cdpi2 Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of (+)-Cbi-cdpi2, a potent duocarmycin analog. Duocarmycins are a class of highly potent antineoplastic agents known for their unique mechanism of action involving sequence-selective alkylation of DNA.[1][2][3] This document summarizes the available data on the cytotoxicity of duocarmycin analogs, places it in context with other cytotoxic agents, and provides detailed experimental protocols and pathway diagrams to support further research and development.

Overview of this compound and Duocarmycin Analogs

This compound is a synthetic analog of the natural product CC-1065 and a member of the duocarmycin family of DNA alkylating agents.[4][5] These compounds are characterized by a cyclopropa[c]pyrrolo[3,2-e]indole (CPI) or a related pharmacophore, such as 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) in the case of this compound, which is responsible for their potent cytotoxic activity. The mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of the N3 position of adenine, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. Duocarmycin analogs are reported to be exceptionally potent, with cytotoxic activity often observed in the picomolar to low nanomolar range.

Comparative Cytotoxicity Data

While specific IC50 values for this compound against various cancer cell lines were not found in the reviewed literature, the extensive research by Boger and others on CBI-based analogs demonstrates their exceptional potency. The cytotoxicity of these analogs can be influenced by modifications to the DNA binding and alkylating subunits, with some CBI analogs exhibiting IC50 values in the single-digit picomolar range.

For a comparative perspective, the following tables summarize the reported IC50 values for other duocarmycin analogs and commonly used cytotoxic agents, Doxorubicin and Monomethyl Auristatin E (MMAE), in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogs

Compound/AnalogCell LineCancer TypeIC50 (nM)Reference
Duocarmycin A (DUMA)HeLa S3Cervical Carcinoma0.006
Duocarmycin SA (DSA)HeLa S3Cervical Carcinoma0.00069
Duocarmycin B1HeLa S3Cervical Carcinoma0.035
Duocarmycin B2HeLa S3Cervical Carcinoma0.1
Duocarmycin C1HeLa S3Cervical Carcinoma8.5
Duocarmycin C2HeLa S3Cervical Carcinoma0.57
seco-CBI-TMIL1210Murine Leukemia-
CBI-indole2L1210Murine Leukemia-
Indole-CBIJurkatHuman T-cell Leukemia~4.37
Indole-CBIHL60Human Promyelocytic Leukemia~5.25

Note: The table presents a selection of available data to illustrate the general potency of the duocarmycin class. Direct comparison is limited by variations in experimental conditions between studies.

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin and MMAE

CompoundCell LineCancer TypeIC50 (nM)Reference
DoxorubicinUKF-NB-4Neuroblastoma~100
DoxorubicinIMR-32Neuroblastoma~20
MMAERamosBurkitt's Lymphoma0.12
MMAESKBR3Breast Cancer0.03

Note: These values are provided as a general reference for the potency of standard chemotherapeutic agents and ADC payloads.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of cytotoxicity data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its cytotoxic evaluation.

DNA_Damage_Response_Pathway cluster_0 Cellular Exterior cluster_1 Cellular Interior cluster_2 Nucleus Cbi_cdpi2 This compound DNA DNA Minor Groove Cbi_cdpi2->DNA Binding Alkylation Adenine-N3 Alkylation DNA->Alkylation Induces DNA_Damage DNA Damage (Double-Strand Breaks) Alkylation->DNA_Damage Causes DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis DDR->Apoptosis Initiates

Caption: Proposed signaling pathway of this compound induced cytotoxicity.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (this compound & Controls) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining cytotoxicity.

Conclusion

References

Comparative Analysis of (+)-Cbi-cdpi2: A Potent DNA Alkylating Agent for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the experimental data for (+)-Cbi-cdpi2, a potent DNA alkylating agent, reveals its standing among alternative payloads for antibody-drug conjugates (ADCs), including duocarmycin analogs and pyrrolobenzodiazepine (PBD) dimers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance, supported by experimental data and detailed methodologies.

This compound is a synthetic analog of the natural product CC-1065 and functions by binding to the minor groove of DNA and alkylating the N3 position of adenine, leading to cell death. Its efficacy as an ADC payload is attributed to its high potency and the stability of the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit.

Performance Comparison: this compound Analogs vs. Alternatives

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of CBI-based compounds in comparison to other DNA alkylating agents.

In Vitro Cytotoxicity
Compound/ADCCell LineIC50 (pM)Reference
CBI-Based Agents
MeCTI-TMI (Duocarmycin Analog)L12105[1]
MeCTI-PDE2 (CC-1065 Analog)L12107[1]
(+)-N-Boc-CBIL121080,000[1]
Duocarmycin Analogs
Duocarmycin SA (DSA-TMI)L12108[1]
CC-1065
CC-1065 (MeCPI-PDE2)L121020[1]
PBD Dimers (ADCs)
PBD bis-imine ADCFaver (HER2+)10
PBD mono-imine ADCFaver (HER2+)30
seco-CBI-Dimer (ADC)
Anti-CD22-seco-CBI-dimerWSU-DLCL2Not Reported
MMAE (ADC)
Pinatuzumab vedotin (anti-CD22-vc-MMAE)WSU-DLCL2Not Reported

Note: Lower IC50 values indicate higher potency. Data for ADCs are payload-dependent and target-dependent.

In Vivo Efficacy: Xenograft Models
ADCXenograft ModelDosingOutcomeReference
PBD Dimers
PBD bis-imine ADCNCI-N87 (gastric)0.1, 0.3, 1 mg/kgTumor regression at 1 mg/kg
PBD mono-imine ADCNCI-N87 (gastric)0.3, 1, 3 mg/kgTumor stasis at 3 mg/kg
seco-CBI-Dimer
Anti-CD22-seco-CBI-dimerWSU-DLCL2 (lymphoma)1 mg/kgComplete tumor regression
MMAE
Pinatuzumab vedotin (anti-CD22-vc-MMAE)WSU-DLCL2 (lymphoma)3 mg/kgTumor growth delay

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the DNA alkylation mechanism of CBI-based agents and a typical workflow for evaluating ADCs.

DNA_Alkylation cluster_cbi CBI Payload cluster_dna DNA Minor Groove CBI This compound DNA_Groove AT-Rich Region CBI->DNA_Groove Binding Adenine Adenine (N3) CBI->Adenine Alkylation Apoptosis Cell Death Adenine->Apoptosis causes

Mechanism of DNA Alkylation by this compound.

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (IC50 Determination) Xenograft Xenograft Models (Tumor Growth Inhibition) Cytotoxicity->Xenograft Binding Binding Assays (Affinity) Binding->Xenograft Toxicity Toxicology Studies (MTD Determination) Xenograft->Toxicity Payload Payload Synthesis (this compound) Conjugation Antibody Conjugation Payload->Conjugation ADC ADC Purification & Characterization Conjugation->ADC ADC->Cytotoxicity ADC->Binding

Experimental Workflow for ADC Evaluation.

Comparative Compound Relationships

The following diagram illustrates the structural and functional relationships between CC-1065, this compound, and other key DNA alkylating agents.

Compound_Relationships CC1065 CC-1065 (Natural Product) CBI This compound (Synthetic Analog) CC1065->CBI is an analog of Duocarmycin Duocarmycins (Natural Products) CC1065->Duocarmycin related to CBI->Duocarmycin shares mechanism with PBD PBD Dimers (Synthetic) CBI->PBD alternative to Duocarmycin->PBD alternative to

Relationships of DNA Alkylating Agents.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a general guideline for determining the IC50 values of cytotoxic compounds.

  • Cell Culture: L1210 murine leukemia cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The serially diluted compounds are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.

In Vivo Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.

  • Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of tumor cells (e.g., NCI-N87) in a suitable medium or Matrigel.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.

  • Randomization and Dosing: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The ADC, control antibody, or vehicle is administered intravenously at the specified doses and schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, or complete remission.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Conclusion

The available data indicate that CBI-based payloads, such as this compound and its analogs, are highly potent DNA alkylating agents with significant potential for use in ADCs. Comparative studies suggest that CBI-based agents can be more potent than the parent compound CC-1065 and show comparable or superior efficacy to other classes of ADC payloads like PBD dimers and auristatins in certain models. The choice of payload for an ADC is a critical determinant of its therapeutic index and must be carefully evaluated based on target antigen expression, tumor type, and the specific linker chemistry employed. Further head-to-head studies of ADCs with this compound and other advanced payloads are warranted to fully elucidate their relative strengths and weaknesses in various therapeutic contexts.

References

Comparative Analysis of DNA Sequence Selectivity: A Guide to (+)-CBI-CDPI2 and Related DNA Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA sequence selectivity of potent DNA alkylating agents related to the cyclopropylbenzo[e]indolone (CBI) family, with a focus on compounds structurally similar to (+)-CBI-CDPI2. The information presented is intended to assist researchers in understanding the DNA binding and alkylation profiles of these molecules, and to provide detailed experimental protocols for their evaluation. While direct quantitative data for "this compound" is not extensively available in the public domain, this guide leverages data from closely related CBI and cyclopropylpyrroloindole (CPI) analogues to provide a comprehensive overview.

Introduction to CBI-based DNA Alkylators

Compounds containing the CBI pharmacophore are synthetic analogues of the natural product CC-1065 and are known for their potent antitumor activity.[1] Their mechanism of action involves the sequence-selective alkylation of DNA within the minor groove, typically at the N3 position of adenine in AT-rich regions.[2][3] The DNA-binding subunit of these molecules, often a polyamide, plays a crucial role in determining the sequence specificity. Dimeric compounds, such as those in the CBI-CDPI family, can exhibit enhanced DNA binding affinity and cytotoxicity compared to their monomeric counterparts.[1]

Comparative Performance of CBI Analogues

The following table summarizes the available quantitative data for CBI-containing compounds and related analogues, providing a baseline for understanding their relative potency and DNA sequence preferences.

CompoundTarget DNA Sequence PreferenceIC50 (L1210 Murine Leukemia Cells)Key Findings
AS-I-145 (seco-amino-CBI-TMI) Alkylates adenine-N3 in 5'-AAAAA-3' sequences[2]Micromolar rangeAchiral analogue that retains sequence selectivity for AT-rich regions.
(+)-CBI-TMI (Duocarmycin TM) Sequence-selective alkylation of duplex DNA0.079 µM (WSU-DLCL2 cells), 0.153 µM (BJAB cells)Potent antitumor antibiotic.
CPI-CDPI2 Binds to a 5 base-pair site in the minor grooveNot explicitly statedModel compound for understanding DNA alkylation site size.
Polyamide-seco-CBI conjugates Can be targeted to specific DNA sequences, such as the Kras codon 13 mutationNot explicitly statedDemonstrates the tunability of sequence selectivity through polyamide design.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA-ligand interactions. Below are protocols for key experiments used to determine the DNA sequence selectivity of compounds like this compound.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences where a ligand binds.

Methodology:

  • Preparation of Labeled DNA: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • DNA-Ligand Binding: The labeled DNA is incubated with varying concentrations of the test compound (e.g., this compound) to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the mixture. DNase I will cleave the DNA backbone at sites not protected by the bound ligand.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography/Imaging: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint," a region of the gel with no bands, corresponds to the binding site of the ligand.

DNA_Footprinting_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_digestion Digestion cluster_analysis Analysis prep_dna End-labeled DNA Fragment binding Incubate DNA with This compound prep_dna->binding Add digestion Limited DNase I Digestion binding->digestion Add DNase I electrophoresis Denaturing PAGE digestion->electrophoresis Load visualization Autoradiography/ Imaging electrophoresis->visualization Visualize footprint Identify 'Footprint' (Binding Site) visualization->footprint Analyze

Diagram 1: Workflow for a DNA Footprinting Experiment.
Thermal Cleavage Assay

This assay is used to identify the specific nucleotide bases that are alkylated by the compound.

Methodology:

  • DNA-Ligand Reaction: A 5'-end-labeled DNA fragment is incubated with the alkylating agent (e.g., this compound).

  • Removal of Unbound Ligand: The unbound compound is removed, for example, by ethanol precipitation of the DNA.

  • Heat Treatment: The DNA is heated (typically at 90-100°C) in a neutral buffer. This treatment specifically cleaves the DNA backbone at the site of adenine-N3 alkylation.

  • Gel Electrophoresis and Visualization: The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized as described for the footprinting assay. The bands on the gel correspond to the sites of alkylation.

Thermal_Cleavage_Workflow cluster_reaction Alkylation Reaction cluster_purification Purification cluster_cleavage Cleavage cluster_analysis Analysis reaction Incubate End-labeled DNA with this compound purification Remove Unbound Compound reaction->purification heating Heat Treatment (e.g., 90°C) purification->heating electrophoresis Denaturing PAGE heating->electrophoresis Load visualization Autoradiography/ Imaging electrophoresis->visualization Visualize alkylation_site Identify Alkylation Sites visualization->alkylation_site Analyze

Diagram 2: Workflow for a Thermal Cleavage Assay.

Logical Relationship of CBI-based Drug Action

The biological activity of CBI-containing compounds is a multi-step process that begins with sequence-specific DNA binding and culminates in cellular responses.

Drug_Action_Pathway drug This compound dna_binding Sequence-Selective Minor Groove Binding (AT-rich regions) drug->dna_binding Interaction with DNA alkylation Covalent Alkylation of Adenine-N3 dna_binding->alkylation Proximity-induced reaction dna_damage DNA Damage alkylation->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cytotoxicity Cytotoxicity/ Antitumor Activity cell_cycle_arrest->cytotoxicity apoptosis->cytotoxicity

Diagram 3: Simplified Signaling Pathway of CBI-based DNA Alkylators.

Conclusion

The available data on CBI- and CPI-containing DNA alkylating agents consistently demonstrate a preference for binding and alkylating AT-rich sequences within the DNA minor groove. The specific sequence selectivity can be finely tuned by modifying the polyamide DNA-binding portion of the molecule. While quantitative data for "this compound" remains to be fully elucidated in publicly accessible literature, the comparative data from its close analogues provide a strong foundation for understanding its potential as a sequence-selective DNA alkylating agent. The experimental protocols and workflows detailed in this guide offer a robust framework for the further investigation of this and other novel DNA-targeting compounds.

References

A Head-to-Head Comparison of (+)-Cbi-cdpi2 and MMAE Antibody-Drug Conjugates for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides a detailed, side-by-side comparison of two distinct and potent payloads: (+)-Cbi-cdpi2, a DNA alkylating agent, and Monomethyl Auristatin E (MMAE), a microtubule inhibitor. We present a comprehensive analysis of their mechanisms of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic and toxicological profiles, supported by experimental data and detailed protocols.

Mechanism of Action: A Fundamental Divergence

The primary distinction between this compound and MMAE lies in their cellular targets and mechanisms of inducing cell death. MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, while this compound exerts its cytotoxic effect by alkylating DNA, triggering the DNA damage response pathway.

MMAE: Targeting the Cytoskeleton

MMAE is a synthetic analog of the natural product dolastatin 10.[1] As a potent anti-mitotic agent, it inhibits the polymerization of tubulin, a critical component of microtubules.[2][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4] The valine-citrulline (vc) linker commonly used with MMAE is designed to be stable in the extracellular fluid but is cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells, releasing the active MMAE payload intracellularly.[2]

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC_Circulating MMAE-ADC ADC_Bound ADC Binds to Tumor Antigen ADC_Circulating->ADC_Bound Targets Tumor Internalization Internalization ADC_Bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Cathepsin B Cleavage Payload Release Lysosome->Payload_Release Free_MMAE Free MMAE Payload_Release->Free_MMAE Diffuses to Cytoplasm Tubulin_Polymerization Tubulin Polymerization Free_MMAE->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of Action of MMAE-ADCs.

This compound: A DNA Damaging Agent

This compound is a potent synthetic analog of the natural product CC-1065. It belongs to the class of cyclopropylpyrroloindole (CPI) and cyclopropylbenzoindole (CBI) alkylating agents. Its mechanism of action involves the sequence-selective alkylation of the N3 position of adenine in the minor groove of DNA. This covalent binding to DNA creates a lesion that interferes with DNA replication and transcription, ultimately triggering the DNA damage response (DDR) pathway and leading to apoptotic cell death.

CBI_CDPI2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome cluster_nucleus Nucleus ADC_Circulating This compound-ADC ADC_Bound ADC Binds to Tumor Antigen ADC_Circulating->ADC_Bound Targets Tumor Internalization Internalization ADC_Bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Linker Cleavage Payload Release Lysosome->Payload_Release Free_Payload Free this compound Payload_Release->Free_Payload Translocates to Nucleus DNA DNA Free_Payload->DNA Binds to Minor Groove DNA_Alkylation DNA Alkylation (N3 of Adenine) DNA->DNA_Alkylation DDR DNA Damage Response (DDR) DNA_Alkylation->DDR Apoptosis Apoptosis DDR->Apoptosis

Figure 2. Mechanism of Action of this compound-ADCs.

In Vitro Cytotoxicity: A Quantitative Comparison

The in vitro cytotoxicity of ADCs is a crucial early indicator of their potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

PayloadTarget Cell LineIC50 (nM)Reference
MMAE MDA-MB-468 (Breast Cancer)~1
MDA-MB-453 (Breast Cancer)>1
SKBR3 (Breast Cancer)~0.256 - 1.28
HEK293 (Kidney)>1.28
This compound Analog (seco-CBI-dimer) WSU-DLCL2 (Lymphoma)Potent (exact value not specified)
BJAB (Lymphoma)Potent (exact value not specified)

In Vivo Efficacy: Preclinical Tumor Models

In vivo studies using xenograft models in immunocompromised mice are essential for evaluating the anti-tumor activity of ADCs in a more complex biological system.

PayloadADC TargetTumor ModelDosing RegimenOutcomeReference
MMAE Anti-CD30Karpas 299 (Anaplastic Large Cell Lymphoma)2 mg/kg, single doseTumor regression
seco-CBI-dimer Anti-CD22WSU-DLCL2 (Diffuse Large B-cell Lymphoma)Not specifiedHighly efficacious, effective in MMAE-resistant models
seco-CBI-dimer Anti-CD22BJAB (Burkitt's Lymphoma)Not specifiedHighly efficacious

Studies have shown that ADCs with a seco-CBI-dimer payload were effective in xenograft models that were resistant to an MMAE-based ADC, suggesting a potential advantage for this class of payloads in overcoming certain resistance mechanisms.

Pharmacokinetics and Toxicology: A Comparative Overview

The pharmacokinetic (PK) and toxicology profiles of ADCs are critical for determining their therapeutic window.

Pharmacokinetics

  • MMAE-ADCs: The PK of MMAE-based ADCs has been extensively studied. The clearance of the ADC is influenced by the drug-to-antibody ratio (DAR), with higher DAR species being cleared more rapidly. The released MMAE has a relatively short half-life.

  • CBI-based ADCs: Preclinical studies with seco-CBI-dimer ADCs have shown significant biotransformation in vivo, with the formation of adducts with plasma proteins. This can complicate PK analysis and may impact the overall exposure and efficacy.

Toxicology

  • MMAE-ADCs: The most common dose-limiting toxicities associated with MMAE-based ADCs are peripheral neuropathy and neutropenia.

  • CBI-based ADCs: As DNA-damaging agents, CBI-based payloads have the potential for hematological toxicities such as thrombocytopenia and neutropenia. The specific toxicology profile of this compound ADCs requires further investigation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate (e.g., 5,000 cells/well) Start->Cell_Seeding Incubation_1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 ADC_Treatment Treat cells with serial dilutions of ADC Incubation_1->ADC_Treatment Incubation_2 Incubate for 72-96h ADC_Treatment->Incubation_2 MTT_Addition Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO or SDS-HCl) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Xenograft_Study_Workflow Start Start Cell_Implantation Subcutaneously implant tumor cells into immunodeficient mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth until a predetermined size is reached (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, Control Ab, ADC) Tumor_Growth->Randomization Treatment Administer treatment according to the defined dosing schedule (e.g., IV) Randomization->Treatment Monitoring Monitor tumor volume and body weight (e.g., twice weekly) Treatment->Monitoring Endpoint Continue until study endpoint (e.g., tumor volume limit, time) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition (TGI) and other relevant parameters Endpoint->Data_Analysis End End Data_Analysis->End

References

Evaluating the Therapeutic Index of Duocarmycin-Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of antibody-drug conjugates (ADCs) featuring duocarmycin-class payloads, with a specific focus on the seco-cyclopropylbenzo[e]indolone (CBI) dimer warheads. Due to the limited availability of public data on (+)-Cbi-cdpi2 ADCs, this guide will utilize data from a closely related anti-CD22-seco-CBI-dimer ADC as a representative of this payload class. This will be compared against two other clinically relevant ADCs, SYD985 (trastuzumab duocarmazine) and Trastuzumab Deruxtecan, to provide a comprehensive evaluation for researchers in the field.

Executive Summary

Duocarmycin analogs, such as CBI-dimers, are potent DNA-alkylating agents that represent a promising class of payloads for ADCs. Their high potency and distinct mechanism of action offer potential advantages in treating various cancers. This guide summarizes key preclinical data to facilitate an objective comparison of their therapeutic potential. Key findings suggest that while highly potent, the therapeutic index of duocarmycin-based ADCs is influenced by factors such as target antigen expression, linker stability, and the specific molecular structure of the payload.

Data Presentation: Quantitative Comparison of ADCs

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of the selected ADCs.

Table 1: In Vitro Cytotoxicity of Selected ADCs

ADCTargetCell LineIC50 (ng/mL)
Anti-CD22-seco-CBI-dimer ADC CD22WSU-DLCL2 (NHL)10
BJAB (NHL)<10
SYD985 (Trastuzumab Duocarmazine) HER2NCI-N87 (Gastric)20-50
BT-474 (Breast)20-50
KPL-4 (Breast)50-100
Trastuzumab Deruxtecan HER2KPL-4 (Breast)1.8
NCI-N87 (Gastric)3.4
SK-BR-3 (Breast)3.8

Table 2: In Vivo Efficacy and Tolerability of Selected ADCs in Mouse Xenograft Models

ADCTumor ModelDosing ScheduleTumor Growth Inhibition (%)Maximum Tolerated Dose (MTD) (mg/kg)
Anti-CD22-seco-CBI-dimer ADC WSU-DLCL2 (NHL)3 mg/kg, single dose>90Not explicitly stated, but well-tolerated at efficacious doses
SYD985 (Trastuzumab Duocarmazine) NCI-N87 Gastric Cancer3 mg/kg, single dose~90>10
KPL-4 Breast Cancer1 mg/kg, single dose~80
Trastuzumab Deruxtecan KPL-4 Breast Cancer10 mg/kg, single dose>100 (regression)~20
NCI-N87 Gastric Cancer10 mg/kg, single dose>100 (regression)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.

  • Incubation: Cells are incubated with the ADCs for 72-120 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration.

Bystander Effect Assay (Co-culture Method)
  • Cell Labeling: Target-positive cells and target-negative cells are labeled with different fluorescent dyes (e.g., GFP and mCherry).

  • Co-culture Seeding: The labeled cells are co-cultured in 96-well plates.

  • ADC Treatment: The co-culture is treated with the ADC for a specified period.

  • Imaging and Analysis: The viability of each cell population is assessed using fluorescence microscopy or flow cytometry to quantify the killing of target-negative bystander cells.

Mouse Xenograft Model for In Vivo Efficacy
  • Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. ADCs are administered intravenously at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored as indicators of toxicity.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant toxicity.

Mandatory Visualizations

Signaling Pathway

Duocarmycin-based ADCs exert their cytotoxic effect through DNA alkylation, which triggers the DNA Damage Response (DDR) pathway.

DNA_Damage_Response ADC Duocarmycin ADC Internalization Internalization & Payload Release ADC->Internalization Payload CBI-dimer (Payload) Internalization->Payload DNA Nuclear DNA Payload->DNA Minor Groove Binding DNA_Lesion DNA Adduct (Alkylation) DNA->DNA_Lesion Alkylation ATR ATR Kinase DNA_Lesion->ATR Damage Sensing Chk1 Chk1 Kinase ATR->Chk1 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest Activation Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Duocarmycin-induced DNA Damage Response Pathway.
Experimental Workflow

The general workflow for evaluating the therapeutic index of an ADC is a multi-step process involving both in vitro and in vivo studies.

ADC_Evaluation_Workflow start Start: ADC Candidate in_vitro In Vitro Characterization start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander in_vivo In Vivo Evaluation cytotoxicity->in_vivo bystander->in_vivo efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) in_vivo->efficacy toxicity Tolerability Study (MTD Determination) in_vivo->toxicity therapeutic_index Therapeutic Index Assessment efficacy->therapeutic_index toxicity->therapeutic_index end Lead Candidate Selection therapeutic_index->end

Preclinical Evaluation Workflow for ADCs.
Logical Relationship

The therapeutic index is a critical parameter determined by the balance between the efficacy and toxicity of a drug.

Therapeutic_Index_Concept Efficacy Efficacy (Tumor Killing) TI Therapeutic Index (TI) Efficacy->TI Increases Toxicity Toxicity (Off-target Effects) Toxicity->TI Decreases Favorable Favorable TI TI->Favorable High Efficacy, Low Toxicity Unfavorable Unfavorable TI TI->Unfavorable Low Efficacy, High Toxicity

Conceptual Relationship of Therapeutic Index.

Independent Verification of (+)-Cbi-cdpi2 Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic protocols for (+)-Cbi-cdpi2, a potent analog of the duocarmycin class of DNA alkylating agents. By presenting key performance indicators and detailed experimental methodologies, this document aims to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Introduction to this compound

This compound, a synthetic analog of the natural product CC-1065, exhibits powerful antitumor properties. Its mechanism of action involves the sequence-selective alkylation of DNA, leading to cellular apoptosis. The core of its structure is the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety, the asymmetric synthesis of which is a critical aspect of the overall production of the final active compound. This guide focuses on the comparative analysis of two prominent synthetic routes to the chiral CBI subunit.

Comparison of Synthetic Protocols for the CBI Subunit

Two primary asymmetric syntheses for the CBI core have been prominently reported: the Boger asymmetric synthesis utilizing a Grignard-mediated cyclization of an iodo-epoxide, and an alternative approach employing enzymatic desymmetrization. The following tables summarize the key quantitative data for each approach, facilitating a direct comparison of their efficiency and stereoselectivity.

Table 1: Boger Asymmetric Synthesis of the CBI Core
Step No.ReactionReagents and ConditionsProductYield (%)Enantiomeric Excess (ee%)
1N-Alkylation(S)-glycidal 3-nosylate, NaH, DMF, 0 °C to rtIodo-epoxide intermediateNot explicitly reported>99% (from starting material)
2Grignard CyclizationEtMgBr, THF, 0 °C to rtOptically pure alcohol7899
3Subsequent stepsMultiple steps to yield N-Boc-CBIN-Boc-CBIOverall yield not specified in a single source>99
Table 2: Alternative Asymmetric Synthesis via Enzymatic Desymmetrization
Step No.ReactionReagents and ConditionsProductYield (%)Enantiomeric Excess (ee%)
1Enzymatic DesymmetrizationProchiral diol, Pseudomonas sp. lipase, vinyl acetateOptically active monoacetate8899
2Subsequent stepsMultiple steps to yield N-Boc-CBIN-Boc-CBIOverall yield not specified in a single source>99

Experimental Protocols

Boger Asymmetric Synthesis: Key Cyclization Step[1]

To a solution of the iodo-epoxide intermediate in anhydrous tetrahydrofuran (THF) at 0 °C is added ethylmagnesium bromide (EtMgBr). The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with the addition of a saturated aqueous solution of ammonium chloride (NH4Cl), diluted with ethyl acetate (EtOAc), and washed with water and saturated aqueous sodium chloride (NaCl). The organic layer is dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by chromatography to yield the optically pure alcohol.

Asymmetric Synthesis via Enzymatic Desymmetrization: Key Step[1]

A solution of the prochiral diol in an appropriate solvent is treated with a commercially available Pseudomonas sp. lipase and vinyl acetate. The suspension is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the enzyme is removed by filtration, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the enantiomerically enriched monoacetate.

Mechanism of Action and Cellular Pathway

This compound exerts its cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine bases. This covalent modification of the DNA backbone triggers a cellular DNA damage response, which, if the damage is too extensive to be repaired, ultimately leads to the activation of apoptotic pathways and programmed cell death.

DNA_Alkylation_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug This compound binding Minor Groove Binding drug->binding dna Nuclear DNA alkylation Adenine-N3 Alkylation dna->alkylation Covalent Adduct Formation binding->dna ddr DNA Damage Response (DDR) alkylation->ddr Damage Recognition apoptosis Apoptosis ddr->apoptosis Irreparable Damage cell_death Cell Death apoptosis->cell_death Synthesis_Workflow start Initiate CBI Synthesis decision1 Expertise in Asymmetric Catalysis? start->decision1 decision2 Availability of Chiral Precursors? decision1->decision2 No boger_route Boger Asymmetric Synthesis decision1->boger_route Yes decision3 Expertise in Enzymatic Reactions? decision2->decision3 No procure_precursors Procure/Synthesize Chiral Starting Materials decision2->procure_precursors Yes decision3->boger_route No (Default) enzymatic_route Enzymatic Desymmetrization decision3->enzymatic_route Yes final_product Synthesized (+)-CBI Subunit boger_route->final_product enzymatic_route->final_product procure_precursors->boger_route

Assessing the Bystander Effect of Novel DNA-Alkylating ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often enhanced by the bystander effect—the ability of a released cytotoxic payload to eliminate not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This is particularly crucial for overcoming tumor heterogeneity, a common mechanism of treatment resistance. This guide provides a comparative assessment of the bystander effect of ADCs carrying novel cyclopropylbenzindole (CBI)-based payloads, such as (+)-Cbi-cdpi2, by using duocarmycin analogs as a well-documented proxy. The performance is compared against established ADC platforms, supported by experimental data and detailed protocols.

Comparison of Bystander Effects Across ADC Payloads

The capacity of an ADC to induce a bystander effect is largely dictated by the physicochemical properties of its payload, particularly its ability to permeate the cell membrane. Payloads are broadly categorized by their mechanism of action, with DNA-damaging agents and microtubule inhibitors being the most common.

Key Performance Indicators:

  • Membrane Permeability: Highly permeable, neutral, and hydrophobic payloads can efficiently diffuse across cell membranes to kill neighboring cells.

  • Potency: Ultra-potent payloads can exert a cytotoxic effect at very low concentrations, which is advantageous for bystander killing.

  • Linker Stability: A cleavable linker that releases the payload in its active, membrane-permeable form is essential for an effective bystander effect.

The following tables summarize the comparative performance of different ADC payload classes.

Table 1: Quantitative Comparison of In Vitro Bystander Killing
ADC Platform (Payload Class)ADC ExampleTarget AntigenAg+ Cell LineAg- Cell LineKey FindingCitation
Duocarmycin (DNA Alkylator) SYD985 (vc-seco-DUBA)HER2HER2+HER2-Exhibits a potent bystander effect; reported to have a 54-fold greater killing effect on HER2-negative cells compared to T-DM1.[1]
Topoisomerase I Inhibitor Trastuzumab Deruxtecan (DXd)HER2SKBR3 (HER2+)MCF7 (HER2-)Significantly reduced viability of HER2-negative cells in co-culture, demonstrating a strong bystander effect.[2]
Auristatin (Microtubule Inhibitor) Trastuzumab-vc-MMAEHER2N87 (HER2+)GFP-MCF7 (HER2-)Demonstrated near-complete killing of antigen-negative cells when they constituted 50% of the co-culture.[3][4]
Maytansinoid (Microtubule Inhibitor) T-DM1 (DM1)HER2SKBR3 (HER2+)MCF7 (HER2-)Did not affect the viability of HER2-negative cells in co-culture, indicating a lack of bystander effect due to its non-cleavable linker and charged metabolite.[2]
Auristatin (Microtubule Inhibitor) MMAF-based ADCVariousAg+Ag-Exhibits minimal to no bystander effect due to the payload's low membrane permeability (negatively charged).
Table 2: Characteristics of ADC Payloads Influencing Bystander Effect
Payload ClassExample PayloadMechanism of ActionCell PermeabilityBystander PotentialKey Features
CBI / Duocarmycins This compound, seco-DUBADNA minor groove alkylationHighPotent Ultra-potent (picomolar IC50s); active against both dividing and non-dividing cells.
Auristatins MMAETubulin polymerization inhibitionHighPotent Neutral, hydrophobic molecule; widely used payload with proven clinical bystander effect.
Auristatins MMAFTubulin polymerization inhibitionLowMinimal Negatively charged C-terminus restricts diffusion across cell membranes.
Maytansinoids DM1Tubulin polymerization inhibitionLow (as metabolite)Minimal Typically used with non-cleavable linkers, releasing a charged metabolite that cannot easily exit the cell.
Topoisomerase I Inhibitors DXd, SN-38DNA damage via topoisomerase I inhibitionHighPotent Membrane-permeable payloads that demonstrate significant bystander killing.

Mechanism of Action: CBI/Duocarmycin Payloads

ADCs equipped with CBI-based payloads, such as duocarmycin analogs, function through a targeted delivery and DNA-damage mechanism. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.

G cluster_circulation Systemic Circulation cluster_cell Antigen-Positive (Ag+) Cancer Cell cluster_bystander Antigen-Negative (Ag-) Bystander Cell ADC ADC with CBI-Payload Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Cleavage & Payload Release Lysosome->Payload_Release 3. Trafficking Nucleus Nucleus Payload_Release->Nucleus 4. Intracellular   Transport Alkylation Minor Groove Alkylation Payload_Release->Alkylation Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion 7. Bystander   Effect DNA DNA Nucleus->DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage 5. DNA Damage Apoptosis Apoptosis Damage->Apoptosis 6. Cell Death Bystander_Nucleus Nucleus Bystander_DNA DNA Bystander_Nucleus->Bystander_DNA Bystander_Alkylation Minor Groove Alkylation Bystander_DNA->Bystander_Alkylation Bystander_Damage DNA Damage Bystander_Alkylation->Bystander_Damage Bystander_Apoptosis Apoptosis Bystander_Damage->Bystander_Apoptosis Payload_Diffusion->Bystander_Nucleus Payload_Diffusion->Bystander_Alkylation

Mechanism of a CBI/Duocarmycin-based ADC

Once internalized, the ADC is trafficked to the lysosome, where the cleavable linker is processed, releasing the active CBI payload. This potent DNA-alkylating agent then travels to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation, typically at adenine-N3 positions. This action disrupts DNA architecture, leading to strand breaks and ultimately triggering apoptosis. Due to its high membrane permeability, the released payload can also diffuse out of the target cell and into neighboring antigen-negative cells, initiating the same cytotoxic cascade.

Experimental Protocols for Assessing Bystander Effect

Two primary in vitro methods are widely used to quantify the bystander effect of an ADC.

Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative (Ag-) cells when they are cultured in the presence of antigen-positive (Ag+) cells and treated with an ADC.

Protocol:

  • Cell Labeling: Label the Ag- "bystander" cell line with a stable fluorescent marker (e.g., GFP) to distinguish it from the unlabeled Ag+ "effector" cell line.

  • Cell Seeding:

    • Seed monoculture controls of Ag+ cells alone and Ag- cells alone in separate wells of a 96-well plate.

    • In experimental wells, seed a mixture of Ag+ and Ag- cells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.

    • Allow cells to adhere overnight.

  • ADC Treatment: Add serial dilutions of the test ADC, an isotype control ADC, and free payload to the appropriate wells. Include untreated controls.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Quantification:

    • Measure the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.

    • Overall cell viability can be assessed using assays like MTT or CellTiter-Glo.

  • Analysis: Compare the viability of Ag- cells in the co-culture treated with the ADC to their viability in the monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.

G cluster_workflow Co-Culture Assay Workflow cluster_wells 96-Well Plate start Day 0: Seed Cells well1 Ag+ Cells (Monoculture) start->well1 well2 Ag- Cells (GFP) (Monoculture) start->well2 well3 Ag+ & Ag- Cells (Co-culture) start->well3 treat Day 1: Add ADC Dilutions well1->treat well2->treat well3->treat incubate Day 1-5: Incubate (72-120h) treat->incubate quantify Day 5: Quantify Viability incubate->quantify

Workflow for the Co-culture Bystander Assay
Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released from target cells into the culture medium and can subsequently kill bystander cells.

Protocol:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a larger format vessel (e.g., 6-well plate or T-75 flask) and allow them to adhere overnight.

    • Treat the cells with a high concentration of the test ADC (e.g., 10x IC50) for 48-72 hours. Include an untreated control.

    • Collect the supernatant (conditioned medium).

    • Centrifuge the supernatant to pellet any detached cells and filter it through a 0.22 µm sterile filter.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium (either neat or serially diluted).

    • Include controls where Ag- cells are treated with fresh medium or fresh medium containing the free payload.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a secreted payload.

Conclusion

ADCs utilizing CBI-based payloads like this compound are rationally designed to exert a potent bystander effect. Their mechanism as ultra-potent DNA alkylators, combined with high membrane permeability, allows them to overcome the challenge of heterogeneous antigen expression in solid tumors. This positions them as a highly promising class of ADC payloads, potentially offering superior efficacy compared to platforms that induce a limited or no bystander effect, such as those based on MMAF or non-cleavable linkers with maytansinoids. The experimental protocols outlined provide a robust framework for the preclinical evaluation and quantitative comparison of this critical ADC attribute.

References

Safety Operating Guide

Navigating the Disposal of (+)-Cbi-cdpi2: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like (+)-Cbi-cdpi2 is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for managing uncharacterized or novel chemical entities in a laboratory setting.

General Principles of Chemical Waste Management

Before proceeding with the specific disposal of this compound, it is crucial to adhere to the foundational principles of laboratory chemical waste management. These practices are designed to minimize risks and ensure regulatory compliance. Key principles include waste segregation to prevent dangerous reactions, clear and accurate labeling of all waste containers, the use of appropriate and leak-proof containment, and the consistent use of Personal Protective Equipment (PPE).[1] Maintaining detailed records of all hazardous waste generated and disposed of is also a mandatory practice in accordance with institutional and regulatory requirements.[1]

Quantitative Data and Handling Precautions

While specific quantitative data for this compound is not publicly available, the following table summarizes general handling and storage precautions for similar research compounds.

PropertyGuidelineRationale
Solubility Assume insolubility in water unless otherwise determined. Soluble in organic solvents such as DMSO or ethanol.[1]Prevents improper drain disposal and ensures appropriate solvent is used for dissolution and cleaning.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Long-term storage at -20°C is often recommended.[1]Minimizes degradation of the compound and prevents accidental reactions.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat must be worn at all times when handling the compound.[1]Protects the user from potential skin and eye irritation or other unknown toxicological effects.
Spill Cleanup Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water for cleanup of the pure compound.Contains the spill effectively and prevents the spread of the chemical. Using water on a water-insoluble compound could lead to wider contamination.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including contaminated materials.

  • Segregation of Waste:

    • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

    • Liquid Waste: If this compound is dissolved in a solvent (e.g., DMSO, ethanol), it should be collected in a container specifically designated for flammable organic waste. Do not mix with aqueous or other incompatible waste streams.

    • Aqueous Solutions: In the unlikely event of aqueous solutions containing this compound, these should be collected in a labeled container for non-halogenated organic waste, unless mixed with other hazardous materials that necessitate a different waste stream. Avoid drain disposal at all costs , as the environmental impact of the compound is unknown.

  • Container Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the full chemical name "this compound," the concentration, and relevant hazard symbols.

    • Waste containers should be kept tightly closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

  • Professional Disposal:

    • All collected this compound waste must be disposed of through a certified hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Experimental Workflow for Disposal

The logical workflow for the disposal of an uncharacterized research chemical like this compound is depicted in the diagram below. This decision-making process ensures that all waste streams are handled appropriately and safely.

DisposalWorkflow start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type organic_solvent Organic Solvent (DMSO, Ethanol) solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous collect_organic Collect in Labeled Flammable Organic Waste Container organic_solvent->collect_organic collect_aqueous Collect in Labeled Non-Halogenated Organic Waste Container aqueous_solution->collect_aqueous contact_ehs Contact EHS for Professional Disposal collect_solid->contact_ehs collect_organic->contact_ehs collect_aqueous->contact_ehs

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.